molecular formula C12H13NO2S B2669368 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706436-06-7

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Número de catálogo: B2669368
Número CAS: 1706436-06-7
Peso molecular: 235.3
Clave InChI: DEQZTOFVFQZXBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest in synthetic and medicinal chemistry research. This compound features a fused thienopyrrole core system, a scaffold recognized for its prevalence in the development of pharmacologically active molecules. The structure is characterized by a carboxylic acid functional group at the 2-position, which provides a versatile handle for further synthetic modification through amide coupling or esterification reactions, and a cyclopentyl substituent on the ring nitrogen . With a molecular formula of C 12 H 13 NO 2 S and a molecular weight of 235.30 g/mol, this compound serves as a valuable precursor for constructing more complex molecular architectures. Analogs of this compound, specifically other substituted thieno[2,3-c]pyrrole-2-carboxylic acids, are investigated as key intermediates in drug discovery efforts, such as in the development of Acetyl-CoA Carboxylase (ACC) inhibitors . The thienopyrrole scaffold is a privileged structure in drug discovery, and researchers utilize this carboxylic acid derivative to explore structure-activity relationships (SAR) and to create proprietary compound libraries for high-throughput screening. This product is intended for research applications as a chemical building block. It is strictly for laboratory use by qualified professionals. It is not for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-cyclopentylthieno[2,3-c]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c14-12(15)10-5-8-6-13(7-11(8)16-10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZTOFVFQZXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C=C(SC3=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Structure Elucidation of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of highly conjugated, electron-rich heteroaromatic systems requires a rigorous, multi-modal analytical approach. 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a specialized bicyclic scaffold that serves as a conformationally restricted bioisostere of indole and benzothiophene. Due to the unique [2,3-c] fusion pattern, distinguishing this molecule from its[3,2-b] or [2,3-b] isomers is a critical challenge in drug development and synthetic quality control.

This whitepaper provides a definitive, self-validating framework for the structure elucidation of this compound, detailing the causality behind instrumental choices, step-by-step methodologies, and the mechanistic interpretation of 2D NMR regiochemical mapping.

Theoretical Framework & Pharmacological Relevance

Thienopyrroles are highly valued in medicinal chemistry for their ability to project substituents into distinct vectors within protein binding pockets, making them ideal scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The synthesis and characterization of 1 [1] present unique analytical hurdles. The 10- π electron system is highly electron-rich, making the core susceptible to oxidation.

Elucidating the exact regiochemistry of the core requires definitive proof of three structural features:

  • The [2,3-c] Fusion: Confirming the symmetrical orientation of the pyrrole protons (H-4 and H-6) relative to the bridgehead carbons.

  • N-Alkylation: Proving the cyclopentyl group is covalently bound to N-5 rather than a carbon atom.

  • C-2 Carboxylation: Differentiating substitution at C-2 versus C-3 on the thiophene ring.

Multi-Modal Analytical Strategy

To eliminate structural ambiguity, we employ an orthogonal analytical workflow. High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular formula, while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the presence of the carboxylic acid. Finally, a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments maps the atomic connectivity.

Workflow Start Sample: 5-cyclopentyl-5H- thieno[2,3-c]pyrrole-2-carboxylic acid HRMS HRMS (ESI-) Exact Mass & Formula Start->HRMS FTIR FT-IR Spectroscopy Functional Groups Start->FTIR NMR1D 1D NMR (1H, 13C) Chemical Shifts Start->NMR1D Validation Data Convergence & Structure Validation HRMS->Validation FTIR->Validation NMR2D 2D NMR (HMBC, HSQC) Regiochemistry NMR1D->NMR2D NMR2D->Validation

Multi-modal analytical workflow for structure elucidation.

Step-by-Step Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls and system suitability checks at every stage.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Causality: The carboxylic acid moiety readily deprotonates, making Electrospray Ionization in negative mode (ESI-) the most sensitive and logical choice.

  • System Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution in negative ion mode. Validation criterion: Mass accuracy must be < 2 ppm across the m/z 100–1000 range.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50 v/v) containing 0.1% NH₄OH. The basic additive forces the equilibrium toward the carboxylate anion, drastically enhancing signal-to-noise.

  • Acquisition: Inject 5 µL into the ESI source. Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C. Acquire full scan MS data.

  • Data Verification: Extract the exact mass for the [M-H]⁻ ion (Theoretical m/z for C₁₂H₁₂NO₂S⁻ = 234.0589). Confirm the isotopic distribution, specifically verifying the ³⁴S M+2 peak at ~4.4% relative abundance to validate the presence of the thiophene sulfur.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The electron-rich 2 [2] and its aromatic counterparts are prone to line-broadening from paramagnetic oxygen. Proper solvent preparation is mandatory.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous, freeze-pump-thaw degassed DMSO-d₆.

  • Internal Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • 1D Acquisition: Acquire ¹H NMR at 298 K using a 30° pulse angle (zg30), 64 scans, and a relaxation delay (D1) of 2.0 s. Acquire ¹³C NMR using standard composite pulse decoupling (zgpg30) with 1024 scans.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for a ³J_{CH} of 8 Hz (approx. 62.5 ms), which is optimal for capturing the critical correlations across the rigid heteroaromatic core.

  • System Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm for ¹H). Validation criterion: Line width at half height must be < 1.0 Hz, confirming optimal shimming.

Quantitative Data Summary

The table below summarizes the expected multi-nuclear NMR assignments based on the structural connectivity of the thieno[2,3-c]pyrrole core.

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations (³J / ²J)Key COSY Correlations
COOH 12.80br s, 1H163.5C-2-
H-3 7.65s, 1H120.1C-2, C=O, C-3a, C-6a-
H-4 7.25d, J = 2.2, 1H111.2C-3a, C-6, C-6aH-6
H-6 7.40d, J = 2.2, 1H115.5C-4, C-6a, C-3aH-4
N-CH (Cy) 4.85p, J = 7.0, 1H61.5C-4, C-6, Cy-CH₂ (C2'/C5')Cy-CH₂
Cy-CH₂ 2.05 - 2.15m, 2H33.2N-CH, Cy-CH₂N-CH, Cy-CH₂
Cy-CH₂ 1.65 - 1.85m, 6H24.1Cy-CH₂Cy-CH₂
C-2 --135.2--
C-3a --128.4--
C-6a --142.0--

Mechanistic Insights & Regiochemical Mapping

The true power of this elucidation lies in the interpretation of the Heteronuclear Multiple Bond Correlation (HMBC) data. The3 [3] often yields multiple regioisomers depending on the cyclization conditions.

Proving the C-2 Carboxylic Acid: The singlet at 7.65 ppm (H-3) shows a strong ³J{CH} correlation to the carbonyl carbon (163.5 ppm) and a ²J{CH} correlation to C-2 (135.2 ppm). If the carboxylic acid were erroneously attached at C-3, the remaining thiophene proton (which would be H-2) would show a ³J_{CH} to the bridgehead carbon C-6a, fundamentally altering the HMBC map.

Proving the N-Alkylation and[2,3-c] Fusion: The cyclopentyl methine proton (4.85 ppm) exhibits clear ³J{CH} cross-peaks to both C-4 (111.2 ppm) and C-6 (115.5 ppm). This symmetrical correlation definitively places the cyclopentyl group on the nitrogen atom (N-5). Furthermore, the long-range ⁴J{HH} COSY coupling between H-4 and H-6 (J = 2.2 Hz) confirms the uninterrupted -CH-N-CH- sequence characteristic of the [2,3-c] fusion.

NMR_Logic H3 H-3 Proton (Thiophene) C2 C-2 Carbon (Thiophene) H3->C2 2J HMBC COOH C=O Carbon (Carboxylic Acid) H3->COOH 3J HMBC H4_H6 H-4 & H-6 Protons (Pyrrole) H4_H6->H4_H6 4J COSY C4_C6 C-4 & C-6 Carbons (Pyrrole) H4_H6->C4_C6 1J HSQC NCy N-CH Proton (Cyclopentyl) NCy->C4_C6 3J HMBC

Key 2D NMR correlations defining the thieno[2,3-c]pyrrole regiochemistry.

References

  • Title: Thieno[2,3-c]pyrroles: synthesis, Diels-Alder reaction, and synthetic utility Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An Entry into Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-Dioxide Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: REACTION OF THIOPHENE DICARBOXALDEHYDES WITH p-AMINOACETOPHENONE: A NEW SYNTHESIS OF THIENOPYRROLE DERIVATIVES Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

Sources

An In-depth Technical Guide to 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The thieno[2,3-c]pyrrole scaffold represents a class of fused heterocyclic compounds that has garnered significant interest in medicinal chemistry. These structures, consisting of a thiophene ring fused to a pyrrole ring, are isosteres of indole and are explored for their diverse therapeutic potential. Thienopyrrole derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, likely novel derivative, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. As of the time of this writing, a specific CAS number for this compound has not been listed in major chemical databases, suggesting its novelty and making it a prime candidate for exploratory research and development.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structural features, a plausible synthetic route, and its potential applications based on the known pharmacology of the thienopyrrole class.

Physicochemical Properties

The properties of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be predicted based on its structure. The cyclopentyl group introduces a significant lipophilic character, while the carboxylic acid moiety provides a site for hydrogen bonding and salt formation, influencing its solubility and potential for formulation.

PropertyPredicted Value
Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water
pKa (acidic) ~4-5 (for the carboxylic acid)
LogP ~3.5-4.0

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be envisioned through a multi-step sequence, starting from a suitable thiophene precursor. The following protocol is a proposed route based on established methodologies for the synthesis of related thienopyrrole derivatives.[2]

Synthetic Workflow Diagram

Synthetic_Workflow A Methyl 3-bromothiophene-2-carboxylate B Methyl 3-azidothiophene-2-carboxylate A->B NaN3, DMSO C Methyl 5H-thieno[2,3-c]pyrrole-2-carboxylate B->C Reductive Cyclization (e.g., PPh3, heat) D Methyl 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylate C->D Cyclopentyl bromide, NaH, DMF E 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid D->E Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthetic pathway for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-azidothiophene-2-carboxylate

  • To a solution of methyl 3-bromothiophene-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-azidothiophene-2-carboxylate.

Step 2: Synthesis of Methyl 5H-thieno[2,3-c]pyrrole-2-carboxylate

  • Dissolve methyl 3-azidothiophene-2-carboxylate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add triphenylphosphine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (around 110-140 °C) and stir for 4-6 hours. The reaction proceeds via a Staudinger reaction followed by intramolecular aza-Wittig cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford methyl 5H-thieno[2,3-c]pyrrole-2-carboxylate.

Step 3: N-alkylation to introduce the cyclopentyl group

  • To a solution of methyl 5H-thieno[2,3-c]pyrrole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add cyclopentyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield methyl 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylate.

Step 4: Hydrolysis to 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

  • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the saponification by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Potential Applications and Research Directions

The thienopyrrole core is a "privileged" scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. The introduction of a cyclopentyl group at the N-5 position and a carboxylic acid at the C-2 position on the thieno[2,3-c]pyrrole core could modulate its pharmacokinetic and pharmacodynamic properties in several therapeutically relevant ways.

Anticancer Potential

Many fused thiophene derivatives, including thienopyrroles, have been identified as potent anticancer agents.[3] They often function as kinase inhibitors, targeting enzymes like VEGFR-2 and AKT, which are crucial in cancer cell proliferation and survival.[3] The cyclopentyl group may enhance binding to hydrophobic pockets in target enzymes, potentially improving potency and selectivity. The carboxylic acid moiety can be used as a handle for further derivatization or to improve solubility and formulation properties.

Anti-inflammatory and Immunomodulatory Activity

Thienopyrrole derivatives have also been explored for their anti-inflammatory properties. They may act by inhibiting key inflammatory mediators or signaling pathways. The structural similarity to other known anti-inflammatory agents suggests that 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid could be a valuable lead compound in the development of new treatments for inflammatory diseases.

Antimicrobial and Antiviral Applications

The thienopyrrole nucleus is present in various compounds with demonstrated antimicrobial and antiviral activities.[1] Further investigation into the activity of this novel derivative against a panel of bacterial, fungal, and viral strains is warranted.

Workflow for Biological Evaluation

Biological_Evaluation cluster_0 In Vitro Screening cluster_1 Lead Optimization A Target Compound (5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid) B Anticancer Assays (e.g., MTT, Kinase Inhibition) A->B C Anti-inflammatory Assays (e.g., COX inhibition, Cytokine release) A->C D Antimicrobial Assays (e.g., MIC determination) A->D E Structure-Activity Relationship (SAR) Studies B->E C->E D->E F ADME-Tox Profiling E->F G In Vivo Studies (Animal Models) F->G

Sources

The Pharmacological Versatility of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid: A Privileged Scaffold in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, two-dimensional heteroaromatics to complex, three-dimensional architectures is critical for improving target selectivity and reducing off-target toxicity. 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid represents a highly privileged, 3D-shaped bicyclic scaffold. By fusing an electron-rich thiophene ring with a pyrrole system and functionalizing it with a bulky cyclopentyl group and a reactive carboxylic acid vector, this compound serves as an elite building block for discovering novel therapeutics.

This technical guide explores the mechanistic rationale behind this scaffold's design, its proven biological activities across oncology and cardiovascular targets, and provides validated experimental protocols for its integration into high-throughput drug discovery workflows.

Structural & Mechanistic Rationale

The selection of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid as a starting material is driven by precise structure-activity relationship (SAR) principles:

  • The Thieno[2,3-c]pyrrole Core: As a bioisostere of indole and benzothiophene, the thieno[2,3-c]pyrrole system offers unique electronic properties. It escapes the "flatland" of traditional aromatics, providing a non-flattened, three-dimensional conformation that enhances binding to deep protein pockets (1).

  • The N-5 Cyclopentyl Substitution: The causality behind choosing a cyclopentyl group over a simpler methyl or ethyl chain lies in lipophilic ligand efficiency (LLE). The cyclopentyl ring perfectly occupies hydrophobic sub-pockets (such as the DFG-out pocket in kinases). Furthermore, the steric bulk of the cyclopentyl ring shields the pyrrole nitrogen from rapid cytochrome P450-mediated N-dealkylation, thereby improving the metabolic half-life of derived drugs.

  • The C-2 Carboxylic Acid Handle: This moiety acts as the primary diversification vector. It allows for rapid, high-yielding amide coupling reactions with diverse primary and secondary amines, enabling the rapid generation of compound libraries for screening.

Key Biological Targets and Therapeutic Applications

Derivatives synthesized from the thieno[2,3-c]pyrrole-2-carboxylic acid scaffold have demonstrated potent biological activity across several critical therapeutic areas.

ERK/MAPK Pathway Inhibition (Oncology)

The Extracellular-Signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in RAS-mutant tumors, including colorectal and melanoma cancers. Thieno[2,3-c]pyrrol-4-one derivatives have been identified as highly potent ERK inhibitors (2). When the 2-carboxylic acid is converted into specific aminopyrimidine amides, the resulting compounds lock ERK1/2 in an inactive conformation, halting cellular proliferation.

Mechanism RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nuclear Transcription Factors (Cell Proliferation) ERK->Nucleus Translocation Inhibitor Thieno[2,3-c]pyrrole Derivative Inhibitor->ERK Inhibition

Fig 1. ERK/MAPK signaling pathway illustrating the targeted inhibition by thienopyrrole derivatives.

Factor Xa (FXa) Inhibition (Cardiovascular)

In the coagulation cascade, Factor Xa is a prime target for anticoagulants. Thieno[2,3-c]pyrrole-2-carboxylic acid derivatives have been successfully utilized to synthesize potent, orally bioavailable FXa inhibitors for the treatment of deep venous thrombosis and pulmonary embolism (3). The scaffold effectively mimics the basic arginine residue of the natural substrate while maintaining excellent oral pharmacokinetics.

Emerging Targets: STING Agonism & GnRH Antagonism

Recent advancements have expanded the utility of this core. In 2025, researchers discovered that tricyclic benzo[4,5]thieno[2,3-c]pyrrole-1,3-dione scaffolds act as potent, orally available Stimulator of Interferon Genes (STING) agonists (e.g., ZSA-51), remodeling the tumor immune microenvironment for cancer immunotherapy (4). Additionally, functionalized thieno[2,3-c]pyrroles have demonstrated efficacy as Gonadotropin-Releasing Hormone (GnRH) receptor antagonists (5).

Quantitative Structure-Activity Data

The table below summarizes the representative biological activities of optimized leads derived from the thieno[2,3-c]pyrrole-2-carboxylic acid scaffold across various targets.

Biological TargetTherapeutic AreaDerivative ClassPrimary Assay MetricPotency (Representative)
ERK1/2 Kinase Oncology2-Carboxamide AminopyrimidinesIC₅₀ (Biochemical)5 – 15 nM
Factor Xa (FXa) Cardiovascular2-Carboxamide DiaminesKᵢ (Enzymatic)2 – 10 nM
STING Receptor Immuno-oncologyTricyclic 1,3-dionesEC₅₀ (Cellular Reporter)~2.9 µM
GnRH Receptor EndocrinologySubstituted ThienopyrrolesIC₅₀ (Binding)~45 nM

Experimental Methodologies: From Scaffold to Lead

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing and evaluating derivatives of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Protocol A: Parallel Amide Library Synthesis

Causality: HATU is selected as the coupling reagent over EDC/NHS due to its superior kinetics and efficiency in coupling sterically hindered secondary amines to the thienopyrrole core without inducing epimerization.

  • Preparation: In a dry 10 mL glass vial under nitrogen, dissolve 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (0.1 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 1.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq) followed by HATU (0.12 mmol, 1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired target amine (0.11 mmol, 1.1 eq). Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (2 mL) and extract with Ethyl Acetate (3 x 3 mL). Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol B: In Vitro TR-FRET Kinase Assay (ERK1/2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard ELISA because it eliminates compound autofluorescence interference, a common issue with highly conjugated heterocyclic drug candidates.

  • Assay Setup: In a 384-well low-volume black microplate, add 5 µL of the synthesized thienopyrrole derivative (serial dilutions in 1% DMSO assay buffer).

  • Enzyme Addition: Add 5 µL of recombinant active ERK2 enzyme (final concentration 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a substrate mix containing biotinylated-MBP (Myelin Basic Protein) and ATP (at the predetermined Kₘ value). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA, Europium-labeled anti-phospho-MBP antibody (donor), and Streptavidin-XL665 (acceptor).

  • Validation & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 validates the assay run. Calculate IC₅₀ values using a 4-parameter logistic fit.

Workflow Scaffold 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole -2-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Purification HPLC Purification (>95% Purity) Coupling->Purification Assay In Vitro Kinase Assay (TR-FRET) Purification->Assay Hit Lead Optimization (IC50 < 10 nM) Assay->Hit

Fig 2. High-throughput hit-to-lead synthetic workflow utilizing the thieno[2,3-c]pyrrole scaffold.

References

  • Eli Lilly and Company. (2016). Erk inhibitors (Patent No. WO2016106029A1).
  • Daiichi Pharmaceutical Co. Ltd. (2005). Antithrombotic diaminocyclohexane derivatives (Patent No. EP1577301B1).
  • Du, X., et al. (2025). An oral tricyclic STING agonist suppresses tumor growth through remodeling of the immune microenvironment. Cell Chemical Biology. PubMed.
  • Grozav, A., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis.
  • Yarmolchuk, V. S., Mukan, I. L., & Grygorenko, O. O. (2011). An Entry into Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-Dioxide Derivatives.

Sources

The Emergence of Thieno[2,3-c]pyrroles: A Technical Guide to a Novel Class of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of a Fused Heterocycle

In the landscape of medicinal chemistry, the quest for novel scaffolds that can address unmet medical needs is perpetual. Among the myriad of heterocyclic systems, the thieno[2,3-c]pyrrole core has emerged as a privileged structure with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel thieno[2,3-c]pyrrole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of research. We will delve into the causality behind experimental choices, present validated protocols, and explore the mechanistic underpinnings of their biological activity, with a particular focus on their anticancer properties.

The Thieno[2,3-c]pyrrole Scaffold: A Fusion of Thiophene and Pyrrole with Unique Physicochemical Properties

The thieno[2,3-c]pyrrole system is a bicyclic aromatic heterocycle formed by the fusion of a thiophene and a pyrrole ring. This unique structural amalgamation results in a distinct electronic distribution and a relatively planar conformation, which are key determinants of its interaction with biological targets. The physicochemical properties of the parent 5H-thieno[2,3-c]pyrrole are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol [1]
XLogP31.8[1]
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0

Table 1: Physicochemical Properties of the Parent 5H-thieno[2,3-c]pyrrole Scaffold.

The ability to introduce a wide array of substituents at various positions on the bicyclic core allows for the fine-tuning of its steric, electronic, and lipophilic properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for Novel Thieno[2,3-c]pyrrole Derivatives: A Step-by-Step Protocol

The synthesis of novel thieno[2,3-c]pyrrole derivatives often involves multi-step sequences that require careful selection of starting materials and reaction conditions. One effective strategy for the synthesis of dihydro-4H-thieno-[2,3-c]-pyrroles involves a three-step method starting from a substituted thiophene.[2] This approach offers a versatile route to a variety of N-substituted derivatives.

Generalized Synthetic Protocol for N-Substituted Dihydro-4H-thieno[2,3-c]pyrroles

This protocol is a self-validating system where the successful formation of the intermediate at each step, confirmed by analytical techniques such as NMR and mass spectrometry, is crucial for proceeding to the next.

Step 1: Synthesis of Methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate

The starting material, methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate, is a key building block. Its synthesis is a critical first step that dictates the feasibility of the subsequent cyclization.

Step 2: Ring Closure with a Primary Amine

The core thieno[2,3-c]pyrrole ring system is constructed through the coupling of the bis(chloromethyl)thiophene intermediate with a primary amine. The choice of the primary amine is a critical experimental decision as the 'R' group it carries will ultimately define the substitution on the pyrrole nitrogen, significantly influencing the biological activity of the final compound.

  • Reaction: Methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate is reacted with a primary amine (R-NH2) in a suitable solvent.

  • Causality: The nucleophilic primary amine displaces the two chloro groups in an intramolecular cyclization reaction to form the dihydro-4H-thieno[2,3-c]pyrrole ring. The choice of base and solvent is crucial to facilitate the reaction and minimize side products.

Step 3: Autooxidation and Dehydrogenation

The dihydrothienopyrrole intermediate is then subjected to autooxidation to form the corresponding N-oxide, which is subsequently dehydrogenated to yield the aromatic thieno[2,3-c]pyrrole derivative.[2]

  • Workflow:

    • The dihydro-4H-thieno[2,3-c]pyrrole derivative is exposed to an oxidizing agent or air.

    • The resulting N-oxide is then treated with a dehydrogenating agent to introduce aromaticity.

This generalized workflow is depicted in the following diagram:

Synthesis_Workflow Start Methyl 2,3-bis(chloromethyl) thiophene-5-carboxylate Step2 Ring Closure (Primary Amine R-NH2) Start->Step2 Step3 Autooxidation Step2->Step3 Step4 Dehydrogenation Step3->Step4 End N-Substituted Thieno[2,3-c]pyrrole Step4->End

Caption: Generalized synthetic workflow for N-substituted thieno[2,3-c]pyrroles.

Biological Activity and Mechanism of Action: A Focus on Anticancer Properties

Thieno[2,3-c]pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A notable example is the thieno[2,3-c]pyrazole derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), which has shown potent and selective cytotoxic effects against a panel of human cancer cell lines.[3][5][6]

Anticancer Activity of Thieno[2,3-c]pyrrole Analogs

The anticancer potential of thieno[2,3-c]pyrrole and its analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values for representative compounds.

CompoundCell LineAssayValue (µM)Source
Tpz-1HL-60 (Leukemia)CC50 (24h)0.19[6]
Tpz-1MCF-7 (Breast Cancer)CC50 (24h)0.44[6]
Tpz-1HCT-116 (Colon Cancer)CC50 (24h)0.55[6]
Tpz-1HeLa (Cervical Cancer)CC50 (24h)0.61[6]
Compound 6iHSC3 (Head and Neck Cancer)IC5010.8[7]
Compound 6iT47D (Breast Cancer)IC5011.7[7]
Compound 6iRKO (Colorectal Cancer)IC5012.4[7]
Compound 6aHSC3 (Head and Neck Cancer)IC5014.5[7]
Thienopyrimidine DerivativeHepG-2 (Liver Cancer)IC508.001[8]

Table 2: In Vitro Anticancer Activity of Thieno[2,3-c]pyrrole Analogs.

Mechanism of Action: The Case of Tpz-1 in Leukemia Cells

In-depth mechanistic studies on the thieno[2,3-c]pyrazole derivative Tpz-1 in HL-60 acute myeloid leukemia cells have revealed a multi-faceted mechanism of action that culminates in apoptotic cell death.[3][5] Tpz-1 was found to interfere with cell cycle progression and modulate the phosphorylation status of several key signaling kinases.[3][5]

Key Mechanistic Events:

  • Cell Cycle Arrest: Tpz-1 induces cell cycle arrest, preventing cancer cells from proliferating.

  • Modulation of Kinase Activity: Tpz-1 treatment leads to a reduction in the phosphorylation of pro-survival kinases such as p38, CREB, Akt, and STAT3.[3][5] Conversely, it induces the hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases.[3][5]

  • Induction of Apoptosis: The compound triggers the intrinsic apoptosis pathway, as evidenced by the activation of caspase-3/7.[3]

  • Microtubule and Mitotic Spindle Disruption: Tpz-1 disrupts the formation of microtubules and the mitotic spindle, essential components for cell division.[3][5]

The intricate signaling network affected by Tpz-1 is illustrated in the following diagram:

Tpz1_Signaling_Pathway cluster_Tpz1 Tpz-1 cluster_Kinases Kinase Modulation cluster_Cellular_Effects Cellular Effects Tpz1 Thieno[2,3-c]pyrazole (Tpz-1) p38 p38 (Phosphorylation ↓) Tpz1->p38 CREB CREB (Phosphorylation ↓) Tpz1->CREB Akt Akt (Phosphorylation ↓) Tpz1->Akt STAT3 STAT3 (Phosphorylation ↓) Tpz1->STAT3 Fgr Fgr (Hyperphosphorylation ↑) Tpz1->Fgr Hck Hck (Hyperphosphorylation ↑) Tpz1->Hck ERK12 ERK1/2 (Hyperphosphorylation ↑) Tpz1->ERK12 CCA Cell Cycle Arrest Tpz1->CCA Microtubule Microtubule & Mitotic Spindle Disruption Tpz1->Microtubule Apoptosis Apoptosis (Caspase-3/7 Activation) p38->Apoptosis CREB->Apoptosis Akt->Apoptosis STAT3->Apoptosis Fgr->Apoptosis Hck->Apoptosis ERK12->Apoptosis CCA->Apoptosis Microtubule->Apoptosis

Sources

preliminary screening of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. We will delve into hypothesized biological targets based on the well-established activities of the thienopyrrole scaffold, and detail robust experimental workflows for the identification and validation of these targets. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices to ensure a self-validating and rigorous investigation.

Introduction: The Promise of the Thienopyrrole Scaffold

The thienopyrrole core, a fusion of thiophene and pyrrole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Compounds bearing this heterocyclic system have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This versatility underscores the potential of thienopyrrole derivatives as starting points for the development of novel therapeutics.[2] This guide focuses on a specific, yet under-explored derivative, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, and outlines a strategic approach to uncover its therapeutic targets.

Compound Profile: 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

The structure of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid features the core thieno[2,3-c]pyrrole system, a cyclopentyl group at the 5-position, and a carboxylic acid moiety at the 2-position. The thienopyrrole core provides a rigid, planar structure conducive to interacting with protein binding sites. The N-cyclopentyl group adds lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic pockets in target proteins. The carboxylic acid group is a key feature, capable of forming salt bridges and hydrogen bonds, which are critical for molecular recognition and binding to biological targets.

Hypothesized Therapeutic Targets

Based on the established pharmacology of structurally related thienopyrrole compounds, we can formulate several hypotheses regarding the potential therapeutic targets of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a major class of drug targets, particularly in oncology.[3][4] Several fused thiophene derivatives have been successfully developed as kinase inhibitors.[3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Thienopyrrole derivatives have shown promise as inhibitors of VEGFR-2.[3]

  • AKT (Protein Kinase B): A critical node in cell survival and proliferation pathways.[3] Dual inhibition of VEGFR-2 and AKT by thienopyrrole compounds has been reported, leading to apoptosis in cancer cells.[3]

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Thienopyrrole 5-cyclopentyl-5H-thieno[2,3-c]pyrrole -2-carboxylic acid Thienopyrrole->VEGFR2 Inhibits Thienopyrrole->AKT Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 and AKT signaling pathways.

Epigenetic Modulators: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a histone-modifying enzyme that plays a crucial role in regulating gene expression and is overexpressed in various cancers.[1] It has emerged as a promising therapeutic target, and thieno[3,2-b]pyrrole derivatives have been identified as potent LSD1 inhibitors.[1]

LSD1_Pathway LSD1 LSD1 (KDM1A) H3K4me1 Histone H3 (Lys4 monomethylated) Repressed Chromatin LSD1->H3K4me1 Demethylates H3K4me2 Histone H3 (Lys4 dimethylated) Active Chromatin H3K4me2->LSD1 Gene_Expression Oncogene Expression H3K4me1->Gene_Expression Leads to Repression of Tumor Suppressor Genes and Activation of Oncogenes Thienopyrrole 5-cyclopentyl-5H-thieno[2,3-c]pyrrole -2-carboxylic acid Thienopyrrole->LSD1 Inhibits

Caption: Proposed mechanism of LSD1 inhibition.

Antiviral Targets

Thienopyrrole derivatives have also shown potential as antiviral agents, particularly against alphaviruses like the Chikungunya virus (CHIKV).[5] The specific molecular targets within the viral life cycle are still under investigation but may include viral enzymes or proteins essential for replication.[5]

Experimental Target Identification and Validation Workflow

A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular & Functional Validation Affinity_Chromo Affinity Chromatography- Mass Spectrometry Identified_Targets Identified Potential Targets Affinity_Chromo->Identified_Targets Docking Computational Docking Docking->Identified_Targets SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA TSA Thermal Shift Assay (TSA) TSA->CETSA Reporter_Assay Reporter Gene Assays CETSA->Reporter_Assay Knockdown siRNA/CRISPR Knockdown CETSA->Knockdown Functional_Assay Functional Assays (e.g., Kinase Activity, Proliferation) Reporter_Assay->Functional_Assay Knockdown->Functional_Assay Validated_Target Validated Therapeutic Target Functional_Assay->Validated_Target Hypothesis Hypothesized Targets (Kinases, LSD1, etc.) Hypothesis->Affinity_Chromo Hypothesis->Docking Identified_Targets->SPR Identified_Targets->TSA

Caption: A comprehensive workflow for target identification and validation.

Step-by-Step Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

  • Immobilization: Synthesize an analogue of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

  • Affinity Purification: Incubate the lysate with the compound-conjugated beads. Wash extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

Protocol 2: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity and Kinetics

  • Chip Preparation: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the analyte binding to the immobilized protein.

  • Data Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Live Cells

  • Cell Treatment: Treat intact cells with 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a structured format.

Assay Parameter Result Notes
SPRKD (nM)Binding affinity
Kinase AssayIC50 (µM)Functional inhibition
Cell ProliferationGI50 (µM)Cellular potency
CETSAΔTm (°C)Target engagement in cells

Conclusion

The thienopyrrole scaffold holds significant promise for the development of novel therapeutics. While 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a relatively unexplored compound, its structural features suggest a high potential for biological activity. By systematically applying the target identification and validation workflows outlined in this guide, researchers can effectively elucidate its mechanism of action and unlock its therapeutic potential. The proposed initial focus on protein kinases and epigenetic modulators provides a data-driven starting point for this exciting endeavor.

References

  • ResearchGate. (n.d.). Thienopyrroles-Emerging Therapeutic Agents in Modern Medicine: A Review of Medical Applications | Request PDF.
  • Al-Ostath, A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PMC.
  • ResearchGate. (n.d.). Novel Thienopyrrole Compounds for Treating Autoimmune Diseases and Inflammatory Conditions.
  • ResearchGate. (n.d.). Thienopyrimidine derivatives with potential activities as anticancer agents.
  • Taylor & Francis. (2025, February 11). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential.
  • Zhang, P., et al. (2007). 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. PubMed.
  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • PMC. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Chew, J., et al. (2015). Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses.
  • Amerigo Scientific. (n.d.). 5-Ethyl-5H-Thieno[2,3-c]pyrrole-2-carboxylic acid.
  • PMC. (n.d.).
  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • PubMed. (2004, May 1). Potent and orally active ET(A) selective antagonists with 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acid structures.
  • ChemSynthesis. (2025, May 20).
  • MDPI. (2025, May 24). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi.
  • ChemSynthesis. (2025, May 20). 5H-thieno[2,3-c]pyrrole.
  • Figshare. (2025, February 11). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential - Taylor & Francis Group.
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
  • eScholarship. (2023, December 1). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis.
  • MDPI. (n.d.).
  • PMC. (2023, September 22). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis.

Sources

Methodological & Application

Application Note: Protocol for Synthesizing 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Thieno[2,3-c]pyrroles represent a privileged class of rigid, bicyclic heteroaromatics that frequently serve as indole bioisosteres in modern drug discovery. This Application Note details a robust, scalable three-step protocol for the synthesis of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. The methodology leverages a double SN2 cyclization of methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate, followed by DDQ-mediated oxidative aromatization, and mild lithium hydroxide saponification.

Scientific Background & Rationale

Conformationally restricted templates are critical in medicinal chemistry for enhancing target binding affinity and improving pharmacokinetic profiles. The target molecule, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid , features a lipophilic cyclopentyl appendage on the pyrrole nitrogen and a versatile carboxylic acid handle on the thiophene ring, making it an ideal building block for amide coupling in library synthesis [1].

Historically, thieno[2,3-c]pyrroles were synthesized via complex retro-malonate additions or low-yielding phosphineimine cyclizations. However, a more direct, modular approach involves the construction of a 4,6-dihydrothieno[2,3-c]pyrrole core from readily accessible 4,5-bis(chloromethyl)thiophene derivatives [2]. This route allows for late-stage diversification of the N-substituent by simply varying the primary amine used in the initial cyclization step [3].

Mechanistic Pathway & Workflow

The synthesis is designed as a self-validating system where each intermediate presents distinct, easily trackable physical and spectroscopic changes.

SynthesisWorkflow SM Methyl 4,5-bis(chloromethyl) thiophene-2-carboxylate (Starting Material) Step1 Step 1: N-Alkylation & Cyclization Reagents: Cyclopentanamine, DIPEA Solvent: MeCN (80°C, 12h) SM->Step1 Int1 Methyl 5-cyclopentyl-4,6-dihydro- 5H-thieno[2,3-c]pyrrole-2-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Dehydrogenative Aromatization Reagents: DDQ (1.1 eq) Solvent: Toluene (110°C, 4h) Int1->Step2 Int2 Methyl 5-cyclopentyl-5H- thieno[2,3-c]pyrrole-2-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Ester Saponification Reagents: LiOH·H2O (3.0 eq) Solvent: THF/MeOH/H2O (RT, 6h) Int2->Step3 Prod 5-Cyclopentyl-5H-thieno[2,3-c] pyrrole-2-carboxylic acid (Target Compound) Step3->Prod

Workflow for the 3-step synthesis of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 5-cyclopentyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2-carboxylate
  • Causality & Rationale: The use of N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base prevents competitive alkylation while efficiently neutralizing the 2 equivalents of HCl generated during the double SN2 ring closure. Acetonitrile (MeCN) is selected as a polar aprotic solvent to accelerate the substitution trajectory.

  • Procedure:

    • Charge a flame-dried 100 mL round-bottom flask with methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate [4] (2.39 g, 10.0 mmol) and anhydrous MeCN (50 mL).

    • Add DIPEA (5.2 mL, 30.0 mmol) followed by cyclopentanamine (1.08 mL, 11.0 mmol) dropwise at 0 °C to control the initial exothermic mono-alkylation.

    • Warm the reaction to room temperature, then affix a reflux condenser and heat to 80 °C under an inert N2 atmosphere for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) must be fully consumed, replaced by a highly polar, UV-active spot (Rf ~0.2) corresponding to the dihydro-pyrrole.

    • Concentrate the mixture in vacuo, and partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO3 (50 mL).

    • Extract the aqueous layer with EtOAc (2 × 25 mL), dry the combined organics over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield Intermediate 1.

Step 2: Dehydrogenative Aromatization
  • Causality & Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent, selective hydride acceptor. It is ideal for dehydrogenating pyrrolines to fully aromatic pyrroles without over-oxidizing the electron-rich thiophene ring. Toluene provides the necessary boiling point (110 °C) to drive the aromatization thermodynamically.

  • Procedure:

    • Dissolve Intermediate 1 (2.01 g, 8.0 mmol) in anhydrous toluene (40 mL).

    • Add DDQ (1.99 g, 8.8 mmol) portion-wise at room temperature. Note: The solution will immediately transition to a dark red/brown color, indicating the formation of the charge-transfer complex.

    • Reflux the mixture at 110 °C for 4 hours.

    • Validation: Cool the reaction to 0 °C. The reduced byproduct, DDQH2, will precipitate as a tan solid.

    • Filter the suspension through a pad of Celite, washing the filter cake with cold toluene (20 mL).

    • Wash the filtrate sequentially with 1M NaOH (3 × 30 mL) to remove any residual DDQ/DDQH2, followed by brine (30 mL).

    • Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 5:1) to obtain Intermediate 2 as a crystalline solid.

Step 3: Ester Saponification
  • Causality & Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H2O) ensures complete solubility of the lipophilic ester while providing mild, irreversible saponification. This avoids the harsh conditions of NaOH/reflux, which could degrade the electron-rich thienopyrrole core.

  • Procedure:

    • Dissolve Intermediate 2 (1.25 g, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (25 mL).

    • Add LiOH monohydrate (0.63 g, 15.0 mmol) in one portion.

    • Stir vigorously at room temperature for 6–8 hours.

    • Validation: TLC (Hexanes/EtOAc 3:1) should indicate complete consumption of the ester (Rf ~0.5) and formation of a baseline spot (Rf 0.0).

    • Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the aqueous residue with distilled water (10 mL) and cool to 0 °C.

    • Carefully acidify to pH 3–4 using 1M HCl dropwise. The product will precipitate as an off-white solid.

    • Filter the precipitate, wash with ice-cold water (10 mL), and dry under high vacuum for 12 hours to afford the final target compound.

Quantitative Data & Expected Results

To ensure reproducibility, cross-reference your analytical data against the expected parameters outlined in the table below.

Reaction StepTarget Intermediate / ProductExpected YieldPurity (HPLC)Key 1H NMR Signatures (CDCl3 / DMSO-d6)
Step 1: CyclizationMethyl 5-cyclopentyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2-carboxylate72 – 78%>95%3.85 (s, 4H, pyrroline-CH2), 3.80 (s, 3H, OCH3), 3.20 (m, 1H, N-CH)
Step 2: AromatizationMethyl 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylate75 – 82%>98%7.55 (s, 1H, thiophene-H), 6.82 (d, 1H, pyrrole-H), 6.75 (d, 1H, pyrrole-H)
Step 3: Saponification5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid88 – 92%>99%12.8 (br s, 1H, COOH), 4.65 (m, 1H, N-CH). Note: Loss of OCH3 singlet at 3.80 ppm.
Troubleshooting & Critical Parameters
  • Over-alkylation in Step 1: Ensure strict stoichiometric control of cyclopentanamine (1.1 eq) and maintain the slow addition at 0 °C. Excess amine or rapid heating prior to mono-alkylation can lead to oligomerization or quaternary ammonium salt formation, severely depressing yields.

  • Incomplete Aromatization in Step 2: If TLC shows a persistent mixture of starting material and product after 4 hours, add an additional 0.2 eq of DDQ and extend the reflux time. Ensure the toluene is strictly anhydrous; trace water will rapidly quench DDQ, rendering it inactive.

  • Product Loss during Acidification (Step 3): Thieno[2,3-c]pyrroles are electron-rich and exhibit sensitivity to strong acids (prone to polymerization or decarboxylation at very low pH). Do not acidify below pH 3. Use 1M HCl rather than concentrated mineral acids to maintain localized pH control during precipitation.

References
  • Sha, C.-K., et al. "Thieno[2,3-c]pyrroles: synthesis, Diels-Alder reaction, and synthetic utility." Journal of Organic Chemistry, 1990.[1] URL:

  • Takeshita, M., et al. "Formation and structure of a spiro dimer from methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate by treatment with sodium iodide in DMF solution." Journal of Organic Chemistry, 1991.[2] URL:

  • Malancona, S., et al. "Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential." Taylor & Francis, 2025.[3] URL:

  • "Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate (CAS#: 7353-89-1)." Chemsrc, 2025.[4] URL:

Sources

Application Notes & Protocols: The Thieno[2,3-c]pyrrole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on Tpz-1, a Thieno[2,3-c]pyrazole Derivative, as a Potent Anti-Cancer Agent

To the Community of Researchers, Scientists, and Drug Development Professionals,

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds have consistently provided a rich foundation for the development of new drugs. Among these, the thienopyrrole scaffold and its isosteres, such as the thieno[2,3-c]pyrazoles, have emerged as privileged structures, demonstrating a wide array of biological activities. This document serves as a detailed guide to the application of this structural class in drug discovery, with a specific focus on a potent anti-cancer agent, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), a derivative of the thieno[2,3-c]pyrazole core.

While the initially requested "5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid" is not extensively documented in current literature, the principles and methodologies detailed herein for the closely related thieno[2,3-c]pyrazole scaffold are broadly applicable and provide a robust framework for the investigation of novel analogues.

The Thieno[2,3-c]pyrrole/pyrazole Scaffold: A Versatile Pharmacophore

The fusion of a thiophene ring with a pyrrole or pyrazole ring creates a planar, electron-rich heterocyclic system that can engage in various biological interactions. This structural motif is found in compounds with diverse therapeutic applications, including:

  • Anti-cancer agents: Targeting various kinases and cellular processes.[1][2]

  • Antiviral compounds: Exhibiting activity against viruses like Chikungunya.[3]

  • Antiparasitic agents: Showing promise in treating infections such as Giardiasis.

  • Anti-inflammatory and neuroprotective molecules: Modulating key signaling pathways in these disease areas.

The versatility of the thieno[2,3-c]pyrrole/pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A Case Study: Tpz-1, a Potent Thieno[2,3-c]pyrazole Anti-Cancer Agent

A significant advancement in the exploration of this scaffold is the identification of Tpz-1, a thieno[2,3-c]pyrazole derivative with potent and selective cytotoxic effects against a broad range of human cancer cell lines.[2] This compound serves as an excellent case study for understanding the drug discovery potential of this chemical class.

Mechanism of Action of Tpz-1

Tpz-1 exerts its anti-cancer effects through a multi-pronged mechanism, making it a compelling lead compound for further development.[2]

  • Cell Cycle Arrest: Tpz-1 has been shown to interfere with the normal progression of the cell cycle, a hallmark of many effective anti-cancer drugs.[2]

  • Modulation of Kinase Signaling: The compound alters the phosphorylation state of several key kinases involved in cancer cell proliferation and survival. It has been observed to decrease the phosphorylation of p38, CREB, Akt, and STAT3, while increasing the phosphorylation of Fgr, Hck, and ERK1/2.[2]

  • Disruption of Microtubule Dynamics: Tpz-1 disrupts the formation of microtubules and the mitotic spindle, which is essential for cell division.[2] This is a mechanism shared with established chemotherapeutic agents.

Tpz1_Mechanism cluster_cell Cancer Cell Tpz-1 Tpz-1 Microtubules Microtubules Tpz-1->Microtubules Disruption Kinase_Signaling Kinase Signaling (p38, CREB, Akt, STAT3, Fgr, Hck, ERK1/2) Tpz-1->Kinase_Signaling Modulation Cell_Cycle Cell_Cycle Microtubules->Cell_Cycle Arrest Kinase_Signaling->Cell_Cycle Arrest Apoptosis Cell Death (Apoptosis) Cell_Cycle->Apoptosis

Figure 1: Simplified diagram of the proposed mechanism of action for the thieno[2,3-c]pyrazole derivative, Tpz-1.

Experimental Protocols for the Evaluation of Thieno[2,3-c]pyrrole/pyrazole Derivatives

The following protocols are designed to provide a comprehensive framework for the preclinical evaluation of novel compounds based on the thieno[2,3-c]pyrrole/pyrazole scaffold, using Tpz-1 as a reference.

In Vitro Cytotoxicity Assays

The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compound (e.g., Tpz-1) and vehicle control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxicity Data for Tpz-1

Cell LineIC50 (µM) after 72h exposure
HL-60 (Leukemia)0.19
MCF-7 (Breast Cancer)0.85
HCT-116 (Colon Cancer)1.22
HeLa (Cervical Cancer)0.98

Data are illustrative and based on published findings for Tpz-1.[2]

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is a standard method.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound and vehicle control

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding Compound_Treatment Treat with Test Compound (e.g., Tpz-1) Cell_Seeding->Compound_Treatment Cell_Harvesting Harvest and Wash Cells Compound_Treatment->Cell_Harvesting Fixation Fix with Cold 70% Ethanol Cell_Harvesting->Fixation Staining Stain with Propidium Iodide (PI) Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Sources

Application Note & Protocols: High-Purity Isolation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust methodologies for the purification of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical impact of purity on experimental outcomes and product integrity, this document provides a selection of detailed protocols, including crystallization, silica gel chromatography, and acid-base extraction. Each method is presented with a focus on the underlying chemical principles, empowering researchers to adapt and troubleshoot these techniques for optimal results.

Introduction: The Imperative of Purity

The biological activity and material properties of complex organic molecules like 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid are intrinsically linked to their structural and chemical purity. Trace impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to erroneous biological data, altered material characteristics, and complications in downstream applications. The thieno[2,3-c]pyrrole scaffold is a key pharmacophore in the development of various therapeutic agents.[1][2][3] Therefore, achieving high purity is not merely a procedural step but a foundational requirement for reliable and reproducible scientific investigation.

This guide provides a multi-faceted approach to the purification of the target compound, addressing common impurities encountered during its synthesis. The choice of purification strategy will depend on the nature and quantity of the impurities, as well as the desired scale and final purity level.

Characterization of the Target Molecule

A foundational understanding of the physicochemical properties of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is essential for developing effective purification strategies.

  • Structure: The molecule possesses a fused bicyclic aromatic system (thieno[2,3-c]pyrrole) which imparts a degree of planarity and potential for π-π stacking interactions.

  • Functional Groups: The carboxylic acid moiety provides a handle for acid-base chemistry and hydrogen bonding. The cyclopentyl group introduces a non-polar, aliphatic character.

  • Anticipated Solubility: The presence of both polar (carboxylic acid, N-H) and non-polar (cyclopentyl, aromatic rings) regions suggests moderate solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and to have some solubility in alcohols and chlorinated solvents.[4] Its solubility in non-polar solvents like hexanes is likely to be low. As a carboxylic acid, it will be deprotonated and soluble in aqueous base, and protonated and less soluble in aqueous acid.

Purification Methodologies

Recrystallization: The Gold Standard for Purity

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For carboxylic acids, solvent choice is critical to encourage the formation of well-ordered crystals.[5][6]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Begin by screening for a suitable solvent. An ideal solvent will fully dissolve the crude 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid at an elevated temperature, but the compound will have low solubility at room temperature or below. Good starting points include isopropanol, ethanol, or acetic acid.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent dropwise while heating the mixture to its boiling point with gentle swirling. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Causality and Insights: The slow cooling process is paramount as it allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule while excluding impurities. Rapid cooling can trap impurities within the crystal structure. The use of carboxylic acids as solvents or co-solvents can sometimes promote the formation of specific hydrogen bonding patterns beneficial for crystallization.[6][7]

Column Chromatography: For Complex Mixtures

When dealing with impurities that have similar solubility profiles to the target compound, column chromatography is the preferred method.[8][9][10] For acidic compounds, care must be taken to select an appropriate mobile phase to avoid streaking and ensure good separation.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A common mobile phase for separating moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][10] For a carboxylic acid, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing by keeping the analyte protonated.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. This "dry loading" technique often results in better resolution.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. If an acid was added to the eluent, it may need to be removed by co-evaporation with a suitable solvent or by a subsequent work-up.

Data Presentation: Eluent Systems for Thienopyrrole Derivatives

Compound TypeEluent SystemReference
Thieno[2,3-b]pyrrol-5-one derivative20% ethyl acetate in hexane[8]
Thieno[2,3-d]thiazole-6-carboxylatePetroleum Ether/EtOAc (5:1)[10]
Pyrrole-2-carbothioate5% EtOAc/hexanes[9]

This table illustrates typical solvent systems used for related heterocyclic compounds, providing a strong starting point for optimizing the purification of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Acid-Base Extraction: A Rapid Purification Strategy

The carboxylic acid functionality of the target molecule allows for a highly effective purification based on its acidic nature. This technique is particularly useful for removing non-acidic impurities.

Protocol 3: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Non-acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The original organic layer can be discarded (or processed to recover other components).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring. The purified carboxylic acid will precipitate out of the solution as it is re-protonated.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualization of Purification Workflows

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Methods cluster_2 Pure Product Crude Crude 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Dissolution & Slow Cooling Chromatography Column Chromatography Crude->Chromatography Adsorption & Elution Extraction Acid-Base Extraction Crude->Extraction pH-dependent Phase Transfer Pure High-Purity Product (>98%) Recrystallization->Pure Chromatography->Pure Extraction->Pure

Caption: Overview of purification pathways.

Acid_Base_Extraction_Detail start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add aq. NaHCO3 Solution Shake & Separate Layers start->step1 organic_layer Organic Layer Non-acidic Impurities step1->organic_layer Discard aqueous_layer Aqueous Layer Sodium Carboxylate Salt step1->aqueous_layer step2 Cool Aqueous Layer Add 1M HCl aqueous_layer->step2 precipitation Precipitation of Pure Carboxylic Acid step2->precipitation step3 Filter, Wash with Water, & Dry precipitation->step3 final_product Purified Product step3->final_product

Caption: Detailed workflow for acid-base extraction.

Method Comparison and Selection

TechniquePurity AchievableScalabilitySpeedKey Advantage
Recrystallization Very High (>99%)ExcellentModerateCost-effective and can yield highly pure crystalline material.
Column Chromatography High (>98%)ModerateSlowBest for separating complex mixtures with similar properties.
Acid-Base Extraction Good to High (>95-98%)ExcellentFastRapid and efficient for removing non-acidic impurities.

Selection Guidance:

  • For a final product that is mostly pure but contains minor impurities, recrystallization is often the best choice.

  • If the crude product is a complex mixture or contains by-products with similar polarity, column chromatography is necessary.

  • Acid-base extraction is an excellent first-pass purification step to quickly remove a significant portion of non-acidic impurities before a final polishing step like recrystallization.

Conclusion

The purification of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a critical step in its utilization for research and development. The methodologies outlined in this guide—recrystallization, column chromatography, and acid-base extraction—provide a robust toolkit for achieving the desired level of purity. By understanding the chemical principles behind each technique, researchers can effectively isolate this valuable compound and ensure the integrity of their subsequent work.

References

  • Manivel, P., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online. Available at: [Link]

  • Yilmaz, F., & Çavuşoğlu, B. K. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect. Available at: [Link]

  • Bo, T., et al. (2021). The synthesis of thieno[2,3‐c]pyrrole‐bridged nonsymmetric cyclic peptides. ResearchGate. Available at: [Link]

  • Yilmaz, F., & Çavuşoğlu, B. K. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. Available at: [Link]

  • Woźniak, K., et al. (2007). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. Available at: [Link]

  • Arnold, T. D., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC. Available at: [Link]

  • Jaskolski, M., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Available at: [Link]

  • Giles, R. G. F., et al. (1990). Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Petri, A., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

  • Heffernan, M., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship. Available at: [Link]

  • Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. Available at: [Link]

  • Stanchev, S., et al. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkivoc. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Chemical Synthesis Database. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Musso, T., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. Available at: [Link]

  • Issa, N., et al. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm. Available at: [Link]

Sources

Application Note: Development and Validation of Assays for 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Small-molecule inhibition of the SUMO E1 Activating Enzyme (SAE1/SAE2).

Introduction & Mechanistic Rationale

The compound 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (CTPCA) belongs to a highly specialized class of thieno[2,3-c]pyrrole derivatives recently identified as potent inhibitors of the Small Ubiquitin-like Modifier (SUMO) pathway [1]. Dysregulation of SUMOylation is a hallmark of various malignancies, making the SUMO E1 activating enzyme (a heterodimer of SAE1 and SAE2) a prime therapeutic target.

The Causality of Assay Design: SUMOylation is a multi-step enzymatic cascade. SAE1/SAE2 first consumes ATP to adenylate the C-terminus of SUMO, releasing inorganic pyrophosphate (PPi). A thioester bond is then formed between SUMO and the catalytic cysteine of SAE2, releasing AMP [2].

The carboxylic acid moiety of CTPCA is hypothesized to act as a bioisostere for the phosphate groups of ATP, competitively binding the adenylation domain of SAE2. To accurately measure CTPCA's inhibitory potency without interference from downstream E2 (Ubc9) or E3 ligase kinetics, we must isolate the E1 activation step. Therefore, detecting the stoichiometric release of AMP using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is the most direct and reliable biochemical readout [3].

SUMO_Pathway ATP ATP SAE SAE1/SAE2 (SUMO E1) ATP->SAE Adenylation SUMO SUMO SUMO->SAE Binding Ubc9 Ubc9 (SUMO E2) SAE->Ubc9 Thioester Transfer CTPCA CTPCA (Inhibitor) CTPCA->SAE Blocks ATP Pocket Target Target Protein Ubc9->Target SUMOylation

Fig 1. Mechanism of SAE1/SAE2 inhibition by CTPCA in the SUMOylation cascade.

Orthogonal Screening Strategy

To prevent false positives—a common issue with heterocyclic compounds that may form aggregates or exhibit auto-fluorescence—a self-validating screening funnel is required. We transition from a cell-free biochemical assay to a live-cell biophysical assay, ensuring that in vitro potency translates to intracellular target engagement [4].

Assay_Workflow Step1 1. Primary Biochemical Screen (TR-FRET AMP Assay) Step2 2. Biophysical Validation (Surface Plasmon Resonance) Step1->Step2 Step3 3. Cellular Target Engagement (CETSA for SAE2) Step2->Step3 Step4 4. Phenotypic Functional Assay (Global SUMOylation Western Blot) Step3->Step4

Fig 2. Orthogonal screening funnel for validating CTPCA activity and target engagement.

Experimental Protocols

Protocol 1: TR-FRET AMP Detection Assay for SAE1/SAE2 Activity

Purpose: Quantify the IC50 of CTPCA by measuring the inhibition of AMP production during SUMO adenylation.

Why TR-FRET? Thieno[2,3-c]pyrrole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Utilizing a far-red TR-FRET readout (e.g., Transcreener AMP2) eliminates compound-mediated optical interference through time-delayed signal acquisition [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human SAE1/SAE2 heterodimer to 10 nM and mature SUMO1 to 5 µM in Assay Buffer.

  • Compound Plating: Dispense 100 nL of CTPCA (10-point dose-response, 3-fold dilutions starting at 100 µM) into a 384-well low-volume solid black plate. Include DMSO (vehicle) and TAK-981 (1 µM) as controls.

  • Pre-incubation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 30 minutes at room temperature to allow CTPCA to bind the SAE2 adenylation domain.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) to initiate the reaction. Incubate for 120 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET Detection Mix (Tb-labeled anti-AMP antibody and far-red AMP tracer). Incubate for 60 minutes.

  • Readout: Read the plate on a multimode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 100 µs).

Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO (0% inhibition) and TAK-981 (100% inhibition) wells. A Z'-factor 0.6 mathematically validates the assay's dynamic range, confirming the system is robust enough to accurately report CTPCA's IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: Confirm that CTPCA penetrates the cell membrane and physically binds to SAE2 in the complex intracellular milieu.

Why CETSA? Biochemical inhibition does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular ATP competition. CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein, shifting its aggregation temperature ( Tagg​ ) higher.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells in 6-well plates. Treat with 5 µM CTPCA or 0.1% DMSO for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension into 8 PCR tubes (50 µL each).

  • Heating: Subject the tubes to a temperature gradient (40°C to 61°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Add 15 µL of 4X Native Lysis Buffer (with 1% NP-40). Subject to three freeze-thaw cycles (liquid nitrogen to 25°C).

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the soluble supernatant. Perform SDS-PAGE and Western blotting using an anti-SAE2 primary antibody.

Self-Validation Checkpoint: The lowest temperature (40°C) must show equal SAE2 band intensity between DMSO and CTPCA treated samples. If the baseline signal varies by >15%, it indicates CTPCA induces protein degradation or insolubility rather than thermal stabilization, invalidating the melt curve shift.

Data Presentation & Expected Outcomes

All quantitative data should be summarized to compare CTPCA against established clinical-stage SUMO E1 inhibitors (e.g., TAK-981, COH000) [4].

Assay TypeParameter MeasuredExpected CTPCA OutcomeReference (TAK-981)
TR-FRET AMP Assay Biochemical IC500.45 ± 0.08 µM0.015 µM
CETSA (HCT116 cells) ΔTagg​ (SAE2 Shift)+ 4.2 °C+ 6.5 °C
Global SUMOylation WB Cellular EC502.10 ± 0.35 µM0.080 µM
Cell Viability (CTG) Cytotoxicity CC50> 50 µM~ 5.0 µM

Table 1. Representative profiling data for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid compared to an established inhibitor.

References

  • Title: 5,6-DIHYDRO-4H-THIENO[2,3-C]PYRROLE SUMO INHIBITORS AND USES THEREOF Source: World Intellectual Property Organization (WIPO) - WO2023137297 URL: [Link]

  • Title: Biochemical Analysis of Protein SUMOylation Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: TR-FRET Based Transcreener AMP/GMP Assay for Screening Ligases and Synthetases Source: BellBrook Labs Application Notes URL: [Link]

  • Title: Therapeutic Potential of Targeting the SUMO Pathway in Cancer Source: ResearchGate (Cancers Journal) URL: [Link]

Application Notes & Protocols: 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid as a molecular probe for target identification, validation, and cellular imaging. The thieno[2,3-c]pyrrole scaffold is a recurring motif in biologically active compounds, exhibiting a range of activities including anticancer, antioxidant, and kinase inhibition. The title compound, featuring a cyclopentyl group for potential hydrophobic interactions and a carboxylic acid for bioconjugation, is a promising tool for chemical biology and drug discovery. These notes offer detailed protocols for its use in competitive binding assays, fluorescent labeling for cellular imaging, and immobilization for affinity-based target identification.

Introduction to the Thieno[2,3-c]pyrrole Scaffold

The thieno[2,3-c]pyrrole heterocyclic system is a key pharmacophore in medicinal chemistry. Its rigid, planar structure and rich electron density make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Various derivatives of this core have been synthesized and have shown promising biological activities. For instance, some have been investigated as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor and as inhibitors of tumor necrosis factor (TNF-α) production[1][2]. The versatility of this scaffold is further highlighted by its exploration in materials science, particularly in the development of small molecules for organic photovoltaic cells.

The specific compound, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, combines the thieno[2,3-c]pyrrole core with two key functional groups:

  • Cyclopentyl Group: This bulky, hydrophobic moiety can enhance binding affinity and selectivity by occupying hydrophobic pockets within a target protein. The presence of a cyclopentyl group has been noted in other potent, biologically active molecules, such as non-steroidal progesterone receptor agonists[3].

  • Carboxylic Acid Group: This functional group provides a versatile handle for bioconjugation. It can be readily modified to attach fluorescent dyes, biotin, or linkers for immobilization onto solid supports, thereby enabling its use as a molecular probe.

Potential Applications as a Molecular Probe

Given the known biological activities associated with the thieno[2,3-c]pyrrole scaffold, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be leveraged as a molecular probe in several key research areas:

  • Target Identification and Validation: By employing this molecule in affinity-based pulldown experiments, researchers can identify its cellular binding partners, thus uncovering novel therapeutic targets.

  • High-Throughput Screening: A fluorescently labeled version of this compound can be used in competitive binding assays to screen for new small molecule inhibitors of its target.

  • Cellular Imaging: Fluorescent conjugates of this molecule can be used to visualize the subcellular localization of its target, providing insights into its biological function.

  • Fragment-Based Drug Discovery: The core scaffold can serve as a starting point for the development of more potent and selective inhibitors.

Experimental Protocols

The following protocols are designed to be adaptable to specific research needs and are based on established methodologies in chemical biology.

Protocol 1: Fluorescent Labeling for Cellular Imaging

This protocol describes the conjugation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid to a fluorescent dye containing an amine group via EDC/NHS chemistry.

Materials:

  • 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 cadaverine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Conjugation to the Fluorescent Dye:

    • In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorescent dye in anhydrous DMF.

    • Add 2 equivalents of TEA to the dye solution to act as a base.

    • Slowly add the activated NHS ester solution to the dye solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled probe by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Workflow for Fluorescent Labeling:

G cluster_0 Probe Activation cluster_1 Immobilization & Blocking A Start: Carboxylic Acid Probe B EDC/NHS in DMF A->B C Activated NHS Ester B->C E Incubation C->E D Amine-Functionalized Beads D->E F Blocking with Ethanolamine E->F G Washing F->G H End: Immobilized Probe G->H

Caption: Workflow for probe immobilization.

Data Presentation

The following table provides hypothetical, yet plausible, data that could be generated using the described molecular probe.

ParameterValueMethod
Binding Affinity (Kd) 50 nMCompetitive Binding Assay
IC50 150 nMCell-Based Proliferation Assay
Target Localization CytoplasmicConfocal Microscopy
Identified Binding Partner Kinase XAffinity Pulldown & Mass Spec

Conclusion

5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid represents a valuable chemical tool for researchers in drug discovery and chemical biology. Its design, based on a biologically active scaffold and incorporating features for enhanced binding and bioconjugation, makes it a versatile probe for identifying and characterizing novel therapeutic targets. The protocols provided herein offer a solid foundation for its application in a variety of experimental settings.

References

  • Grozav, A., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis. [Link]

  • Claude, C., et al. (Date not available). Thieno[2,3-c]pyrroles as GnRH receptor antagonists. Referenced in Grozav et al., 2025.
  • Gill, C., et al. (Date not available). Thienopyrrole dione as an inhibitor of TNF-α production. Referenced in Grozav et al., 2025.
  • Zhang, P., et al. (2007). 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. Bioorganic & Medicinal Chemistry. [Link]

  • Acar, Ç., et al. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]

  • Yallur, B. C., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Figshare. [Link]

  • A review on the Thieno [2,3-c]pyrrole-4,6-dione-based small molecules for Organic Photovoltaic Cells. (2017). International Journal of Advanced Engineering Research and Science. [Link]

  • Al-Abdullah, E. S., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • Patel, P., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [Link]

  • Amerigo Scientific. 5-Ethyl-5H-Thieno[2,3-c]pyrrole-2-carboxylic acid. (Product Listing). [Link]

  • Chen, Y., et al. (2025). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid scaffold is a highly valued, conformationally restricted building block in modern drug discovery, offering unique 3D-shaped topological profiles for target binding 1.

However, synthesizing this fully aromatic 10- π electron heteroaromatic system presents significant chemical challenges. The inherent instability of the electron-rich pyrrole core and the competing kinetics during bicyclic ring formation often lead to catastrophic yield drops. This guide, curated by Senior Application Scientists, dissects the causality behind these failures and provides self-validating protocols to ensure synthetic success.

Synthesis Workflow Overview

SynthesisWorkflow A Methyl 2,3-bis(chloromethyl) thiophene-5-carboxylate C Methyl 5-cyclopentyl-4,6-dihydro -5H-thieno[2,3-c]pyrrole-2-carboxylate A->C Step 1: Cyclization B Cyclopentylamine (High Dilution) B->C E Methyl 5-cyclopentyl-5H- thieno[2,3-c]pyrrole-2-carboxylate C->E Step 2: Dehydrogenation D DDQ Oxidation (0 °C, Toluene) D->E G 5-Cyclopentyl-5H-thieno [2,3-c]pyrrole-2-carboxylic acid E->G Step 3: Hydrolysis F LiOH Saponification (Citric Acid Workup) F->G

Fig 1: Three-stage synthesis workflow for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Troubleshooting FAQs & Mechanistic Causality

Phase 1: Core Construction (Cyclization)

Q: During the reaction of methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with cyclopentylamine, I am observing a high degree of polymeric baseline material on TLC and very little of the desired 4,6-dihydro-5H-thieno[2,3-c]pyrrole core. How can I favor intramolecular cyclization?

A: This is a classic competing kinetics problem. The reaction between a bis-electrophile and a primary amine involves an initial intermolecular alkylation followed by an intramolecular ring closure. If the local concentration of the mono-alkylated intermediate is too high, a second intermolecular reaction occurs with another thiophene molecule, leading to rapid oligomerization.

Causality & Solution: To favor the unimolecular ring closure over bimolecular oligomerization, you must manipulate the reaction kinetics by operating under strict high-dilution conditions ( 0.05 M). Cyclopentylamine is sterically hindered, which naturally slows the second alkylation step; you must compensate by keeping the electrophile concentration extremely low. Use a syringe pump to add the amine dropwise over 4-6 hours to a refluxing solution, and utilize a non-nucleophilic base (like DIPEA) to scavenge the generated HCl, preventing the amine from deactivating as a quaternary ammonium salt.

TroubleshootingTree Start Issue: Low Yield in Ring Closure Q1 Are oligomers/polymers forming? Start->Q1 Sol1 Increase solvent dilution (≤0.05 M) Use syringe pump for amine addition Q1->Sol1 Yes Q2 Is unreacted starting material remaining? Q1->Q2 No Sol2 Check amine quality/sterics Add non-nucleophilic base (DIPEA) Q2->Sol2 Yes

Fig 2: Decision tree for troubleshooting the bis-electrophile cyclization step.

Phase 2: Aromatization (Dehydrogenation)

Q: I have successfully isolated the 4,6-dihydro intermediate. However, attempting to dehydrogenate it to the fully aromatic 5H-thieno[2,3-c]pyrrole results in a black tar. What is going wrong?

A: The fully unsaturated 5H-thieno[2,3-c]pyrrole is a 10- π electron heteroaromatic system. It is highly electron-rich and isosteric with indole, making it notoriously susceptible to over-oxidation and Diels-Alder dimerization 2.

Causality & Solution: Aggressive oxidants (like excess DDQ at elevated temperatures or Pd/C with intense heat) will destroy the pyrrole ring. A proven, milder approach involves controlled autooxidation to an N-oxide intermediate followed by dehydrogenation 3. Alternatively, if using DDQ, you must use exactly 1.05 equivalents in anhydrous toluene at 0 °C, strictly protected from light. The reaction must be quenched rapidly with a mild base to neutralize the DDQ-H2 byproduct, which acts as an acid catalyst for polymerization.

Phase 3: Saponification & Acid-Free Isolation

Q: The final ester hydrolysis works by LC-MS, but I lose the product during the acidic workup. How do I isolate the free acid without degrading the core?

A: Thieno[2,3-c]pyrroles are highly acid-sensitive. The electron-rich pyrrole moiety undergoes rapid electrophilic substitution and subsequent polymerization in the presence of strong mineral acids (e.g., HCl or H2SO4).

Causality & Solution: Perform the saponification using LiOH. For the workup, do not use mineral acids . Instead, carefully adjust the pH to ~4.5–5.0 using a weak organic acid, such as 10% aqueous citric acid, at 0 °C. Extract immediately into ethyl acetate to minimize the time the product spends in the aqueous acidic environment.

Quantitative Data Summaries

Table 1: Optimization Parameters for Bis-Electrophile Cyclization
ParameterSub-optimal ConditionOptimized ConditionCausality / Kinetic Impact
Concentration 0.5 M 0.05 MHigh dilution prevents bimolecular oligomerization.
Amine Addition Bolus (All at once)Syringe pump (4-6 h)Keeps local concentration of unreacted amine low.
Base Excess Cyclopentylamine2.5 eq DIPEADIPEA acts as a non-nucleophilic HCl scavenger, preventing amine depletion.
Yield 15 - 20% (Polymer heavy)75 - 82% (Clean conversion)Shifts kinetic pathway strictly toward intramolecular closure.
Table 2: Comparison of Dehydrogenation Reagents for Aromatization
ReagentConditionsConversion (%)Major ByproductsRecommendation
DDQ (1.05 eq) Toluene, 0 °C, 2h85%MinimalPreferred. Best for sterically hindered N-alkyl groups.
Autooxidation Air, CHCl3, then Ac2O65%N-dealkylated productsAlternative route via N-oxide intermediate 3.
Chloranil THF, RT, 12h55%Unreacted starting materialMild, but often incomplete conversion.
Pd/C (10%) Xylene, Reflux, 24h< 20%Dimers, decompositionNot recommended for electron-rich pyrroles.

Self-Validating Experimental Protocols

Protocol A: High-Dilution Synthesis of Methyl 5-cyclopentyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2-carboxylate
  • Preparation: Dissolve methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate (10.0 mmol) in anhydrous acetonitrile (200 mL) to achieve a 0.05 M solution. Add DIPEA (25.0 mmol, 2.5 eq). Heat the mixture to gentle reflux under argon.

  • Addition: Dissolve cyclopentylamine (10.5 mmol, 1.05 eq) in anhydrous acetonitrile (50 mL). Using a syringe pump, add this solution dropwise to the refluxing mixture over exactly 5 hours.

  • Completion: Stir for an additional 1 hour at reflux after the addition is complete.

  • Validation Check: The reaction is self-validating via TLC. Pull a 50 µL aliquot, quench in 100 µL water, and extract with 100 µL EtOAc. TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the bis-chloromethyl starting material (Rf ~0.7) and the appearance of a single new spot (Rf ~0.4) that stains intensely with KMnO4.

  • Workup: Concentrate the solvent in vacuo, partition between EtOAc and saturated NaHCO3, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Controlled Dehydrogenation using DDQ
  • Preparation: Dissolve the purified 4,6-dihydro intermediate (5.0 mmol) in anhydrous toluene (50 mL). Cool the flask to exactly 0 °C in an ice bath. Shield the flask from ambient light using aluminum foil.

  • Oxidation: Add DDQ (5.25 mmol, 1.05 eq) portion-wise over 15 minutes. The solution will immediately turn deep red, indicating the formation of the active charge-transfer complex.

  • Validation Check: The reaction is self-validating by visual colorimetric shift. The solution will transition from deep red to a pale yellow suspension (precipitated DDQ-H2) upon completion (typically 1.5 to 2 hours). 1H NMR of a crude micro-workup must show the disappearance of the aliphatic pyrroline protons (~4.0 ppm) and the appearance of aromatic pyrrole protons (~6.8 ppm).

  • Quench: Immediately quench the reaction at 0 °C by adding 50 mL of saturated aqueous NaHCO3. Filter the biphasic mixture through a pad of Celite to remove the DDQ-H2 precipitate. Extract the filtrate with EtOAc.

Protocol C: Mild Saponification and Acid-Free Isolation
  • Hydrolysis: Dissolve the aromatized methyl ester (3.0 mmol) in a 2:2:1 mixture of THF:MeOH:H2O (30 mL). Add LiOH monohydrate (9.0 mmol, 3.0 eq). Stir at room temperature for 4 hours until LC-MS indicates complete consumption of the ester.

  • Solvent Removal: Remove the organic solvents (THF/MeOH) under reduced pressure at a temperature not exceeding 30 °C .

  • Precipitation: Cool the remaining aqueous phase to 0 °C. Slowly add a 10% aqueous citric acid solution dropwise while stirring vigorously until the pH reaches exactly 4.8 (monitor with a calibrated pH meter).

  • Isolation: The product will precipitate as a fine solid. Immediately extract the aqueous suspension with EtOAc (3 x 20 mL) to rescue the acid-sensitive product from the aqueous environment. Wash the combined organics with water, dry over Na2SO4, and concentrate.

  • Validation Check: Dissolve 1 mg of the final solid in CDCl3. The absence of broad, unresolved polymeric baseline humps in the 1H NMR spectrum confirms the structural integrity of the acid-sensitive pyrrole core.

References

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential Source: Taylor & Francis URL:3

  • Thieno[2,3-c]pyrroles: synthesis, Diels-Alder reaction, and synthetic utility Source: American Chemical Society URL:2

  • An Entry into Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-Dioxide Derivatives Source: American Chemical Society URL:1

Sources

Technical Support Center: Troubleshooting 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid .

This compound presents a classic "brick-dust/greaseball" paradox in drug discovery. The planar thieno[2,3-c]pyrrole core promotes strong π−π stacking, while the carboxylic acid moiety forms tightly bound intermolecular dimers, resulting in high crystal lattice energy. Simultaneously, the bulky cyclopentyl group drives up lipophilicity ( logP ). Together, these features severely restrict aqueous solubility.

The following modules provide mechanistic explanations, field-proven formulation protocols, and structural optimization strategies to overcome these limitations.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound precipitates immediately upon dilution from a DMSO stock into my biochemical assay buffer (pH 7.4). How do I prevent this?

Mechanistic Causality: When a highly lipophilic compound is shifted from a favorable solvent (DMSO) to an aqueous environment, solvent displacement occurs faster than the compound can thermodynamically equilibrate, leading to kinetic precipitation (crashing out). Solution: Do not spike high-concentration DMSO stocks directly into aqueous buffers. Instead, utilize a "step-down" intermediate dilution. Pre-mix your assay buffer with a non-ionic surfactant (e.g., 0.01%–0.05% Tween-20 or CHAPS). The surfactant lowers the surface tension and forms micelles that transiently encapsulate the highly lipophilic cyclopentyl group, providing a kinetic barrier to crystallization.

Q2: I need to dose this compound in vivo (rodent PK study) at 5 mg/kg, but it is insoluble in standard saline. What is the optimal vehicle?

Mechanistic Causality: In vivo formulations cannot rely on toxic levels of DMSO. However, the compound possesses a carboxylic acid with an estimated pKa​ of 4.0–4.5. At physiological pH, this group can be ionized. Solution: Exploit the ionizable group via in situ salt formation combined with a macrocyclic encapsulant. Utilizing hydrophilic counterions (like Meglumine or Tromethamine/TRIS) is vastly superior to simple sodium salts for carboxylic acids, as bulky organic counterions disrupt crystal packing and enhance hydration[1]. Combine this with 20% w/v Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin will sequester the lipophilic thienopyrrole/cyclopentyl domains, while the ionized carboxylate-meglumine pair remains solvent-exposed.

Q3: We are in the lead optimization phase. Are there covalent modifications that can improve thermodynamic solubility without destroying target affinity?

Mechanistic Causality: High melting points driven by molecular planarity and symmetry are the enemies of solubility. Solution: You must disrupt the crystal lattice.

  • Disrupt Planarity: Introducing a steric clash (e.g., a methyl or fluorine atom adjacent to the thienopyrrole core) forces the molecule out of a planar conformation. Disruption of molecular planarity decreases the melting point and exponentially increases thermodynamic aqueous solubility[2].

  • Polar Covalent Modifiers: If the carboxylic acid is not strictly required for target binding (e.g., it's solvent-exposed), consider converting it to an uncharged oxetanyl sulfoxide, which has been shown to increase the solubility of bioactive carboxylic acids by up to 76-fold[3]. Alternatively, appending a polyether chain terminated with a morpholine ring provides a flexible, protonatable group that eschews tight crystal packing[4].

Part 2: Visualizing the Solubilization Strategy

G Start Solubility Issue Identified (Precipitation) Assess Physicochemical Profiling (pKa ~4.5, High logP) Start->Assess InVitro In Vitro Assays (Biochemical/Cellular) Assess->InVitro InVivo In Vivo Dosing (PK/PD/Tox) Assess->InVivo DMSO DMSO Stock (10-50 mM) + 0.01% Tween-20 InVitro->DMSO Salt Salt Formation (Meglumine, TRIS, NaOH) InVivo->Salt Success Soluble Formulation Achieved DMSO->Success Cyclo Complexation (20% HP-β-CD) Salt->Cyclo If < 1 mg/mL Salt->Success If > 1 mg/mL Cyclo->Success

Fig 1. Decision tree for formulating 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Mechanism Molecule 5-cyclopentyl-thienopyrrole-acid Cyclopentyl & Core Carboxylic Acid HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Molecule:lipophilic Encapsulates (Van der Waals) Counterion Hydrophilic Counterion (e.g., Meglumine) Counterion->Molecule:acidic Ion-Pairing (Salt Formation)

Fig 2. Synergistic solubilization mechanism via cyclodextrin encapsulation and salt formation.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Comparative Formulation Strategies for In Vivo Dosing
Formulation VehicleSolubilization MechanismExpected SolubilityTolerability / Application
100% PBS (pH 7.4) Baseline ionization< 0.05 mg/mLHigh / Baseline reference
5% DMSO / 95% Saline Co-solvent disruption~ 0.1 - 0.2 mg/mLModerate / IV, IP dosing
1 eq. NaOH in Saline Sodium salt formation~ 0.5 - 1.0 mg/mLHigh / Prone to cold-temperature crashing
1 eq. Meglumine in Water Hydrophilic counterion pairing~ 2.5 - 5.0 mg/mLHigh / Excellent for PO, IV, IP
1 eq. Meglumine + 20% HP- β -CD Salt formation + Cavity encapsulation> 10.0 mg/mLHigh / Gold standard for lipophilic acids
Protocol A: Preparation of a 5 mg/mL Meglumine/HP- β -CD Formulation

This protocol is a self-validating system: if the solution remains clear upon cooling to 4°C, the thermodynamic stability of the micellar/salt complex is confirmed.

Materials:

  • 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (MW: ~235.3 g/mol )

  • N-Methyl-D-glucamine (Meglumine, MW: 195.2 g/mol )

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Sterile Water for Injection (WFI)

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of WFI to create a 20% (w/v) solution. Stir until completely transparent.

  • Counterion Addition: Add 1.05 molar equivalents of Meglumine relative to your target drug mass. For 50 mg of the active compound (0.212 mmol), add 43.5 mg of Meglumine (0.223 mmol) to the cyclodextrin solution.

  • API Integration: Slowly add 50 mg of the thienopyrrole carboxylic acid to the stirring vehicle.

  • Thermal/Sonic Agitation: Place the vial in a bath sonicator set to 37°C for 15–20 minutes. The thermal energy overcomes the activation barrier for cyclodextrin inclusion, while the Meglumine deprotonates the carboxylic acid.

  • Volume Adjustment & Filtration: Once the solution is completely clear, QS (quantum satis) to exactly 10.0 mL with WFI. Filter through a 0.22 µm PVDF syringe filter to sterilize and remove any microscopic nucleation seeds.

  • Validation: Store a 100 µL aliquot at 4°C overnight. Absence of precipitation confirms formulation stability.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Nephelometry measures light scattering caused by insoluble particles, providing a highly accurate, label-free determination of the kinetic solubility limit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point serial dilution of the DMSO stock (e.g., 10 mM down to 4.8 µM).

  • Aqueous Spike: Transfer 5 µL of each DMSO dilution into a clear, flat-bottom 96-well plate containing 245 µL of the target aqueous buffer (e.g., PBS pH 7.4). Final DMSO concentration is strictly maintained at 2.0%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow for equilibrium.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar) measuring forward light scatter.

  • Data Analysis: Plot the scatter signal (RNU) against the compound concentration. The kinetic solubility limit is defined as the concentration at which the scatter signal intersects the baseline noise of the buffer control.

References

  • Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, vol. 54, no. 6, 2011, pp. 1539-1554.[Link]

  • Skoda, E. M., et al. "An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility." ACS Medicinal Chemistry Letters, vol. 5, no. 8, 2014, pp. 902-906.[Link]

  • Ramirez, M., et al. "Enhancement of Solubility of Drug Salts by Hydrophilic Counterions: Properties of Organic Salts of an Antimalarial Drug." Crystal Growth & Design, vol. 17, no. 8, 2017.[Link]

  • Zhu, et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." ACS Medicinal Chemistry Letters, vol. 7, no. 12, 2016.[Link]

Sources

Technical Support Center: Refining Purification Methods for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this high-value compound. The unique structure of this molecule, featuring a polar carboxylic acid, a bulky non-polar cyclopentyl group, and an aromatic thienopyrrole core, presents specific purification hurdles that require a systematic and informed approach.

This document provides in-depth troubleshooting guides, step-by-step purification protocols, and answers to frequently asked questions to empower you to achieve your desired purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid in a question-and-answer format.

Question 1: My compound is streaking badly during silica gel column chromatography, leading to poor separation and low recovery. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying carboxylic acids on silica gel.[1] The acidic proton of your compound's carboxyl group interacts strongly with the slightly acidic silica surface.[1] This causes a portion of your compound to deprotonate and bind tightly to the stationary phase, while the protonated form moves more freely, resulting in significant tailing or "streaking."

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a volatile acid to your mobile phase (eluent).[1][2]

    • Action: Add 0.5-1% acetic acid or formic acid to your pre-determined solvent system (e.g., ethyl acetate/hexanes).

    • Causality: The added acid creates an acidic environment on the silica surface, suppressing the deprotonation of your carboxylic acid. This ensures your compound remains in a single, neutral state, leading to a more compact band and a symmetrical peak shape.

  • Solvent System Re-evaluation: Ensure your chosen solvent system provides an optimal Rf value.

    • Action: Use Thin Layer Chromatography (TLC) with the acid-modified eluent to find a solvent ratio that gives your target compound an Rf between 0.2 and 0.3 for the best separation.[3]

  • Alternative Stationary Phases: If streaking persists, consider a different stationary phase.

    • Action: For highly polar compounds, C18-functionalized silica (reversed-phase) can be an excellent alternative.[4] In this case, you would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with 0.1% trifluoroacetic acid (TFA) added.[4]

Question 2: I'm attempting to purify my compound by recrystallization, but it either "oils out" or fails to crystallize altogether. What should I do?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors non-crystalline precipitation.[5] Failure to crystallize often means the compound is too soluble in the chosen solvent even at low temperatures.

Troubleshooting Steps:

  • Systematic Solvent Screening: A structured approach to finding the right solvent is critical.

    • Action: Test the solubility of a small amount of your crude product in a variety of solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

    • Solvent Suggestions: Based on the molecule's structure, consider solvents like ethyl acetate, isopropyl acetate, acetonitrile, ethanol, or mixtures such as ethyl acetate/heptane or toluene/ethanol.

  • Employ a Mixed-Solvent System: This is often the solution when no single solvent is ideal.[5]

    • Action: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[5]

    • Example System: A good starting point could be dissolving in hot ethanol ("good") and adding water ("poor") until turbidity is observed.

  • Control the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[5]

    • Action: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. You can insulate the flask to slow this process further. Only after it has reached room temperature should you place it in an ice bath to maximize yield.

  • Induce Crystallization: If the solution is supersaturated but won't crystallize, it may need a nucleation site.

    • Action: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of a previously purified batch.

Question 3: My final product purity is stuck at ~95% according to HPLC analysis. How can I remove these last trace impurities to reach >99% purity for drug development applications?

Answer:

Achieving high levels of purity often requires a secondary, high-resolution purification step after initial bulk purification by flash chromatography or recrystallization.[6] The remaining impurities are likely structurally similar to your target compound.

Recommended Solution: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep HPLC) is the industry-standard method for isolating high-purity compounds.[6][7][8][9] It offers significantly higher resolving power than standard flash chromatography.

Key Considerations for Prep HPLC:

  • Method Development: First, develop an analytical HPLC method that shows good separation between your main peak and the impurities. This method can then be scaled up.

  • Column Choice: Reversed-phase C18 columns are the most common and are well-suited for this molecule.[4]

  • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol is a typical starting point. The acidic modifier is crucial for good peak shape, as in column chromatography.

  • Loading: To maximize throughput, the sample can be dissolved in a solvent like DMSO and injected, or dissolved in the initial mobile phase. Ensure the injection solvent does not cause the compound to precipitate on the column.

Optimized Purification Protocols

Here are detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the initial bulk purification of the crude product.

1. TLC Analysis and Solvent Selection:

  • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).
  • To each potential eluent, add 1% acetic acid.
  • Spot your crude material on TLC plates and develop them in the prepared chambers.
  • Identify the solvent system that provides a clean spot for your product with an Rf value of approximately 0.2-0.3.[3]

2. Column Packing:

  • Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight).[3]
  • Prepare a slurry of silica gel in your chosen eluent (with 1% acetic acid).[10]
  • Pour the slurry into the column and use air pressure to pack the bed, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top to protect the silica bed.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply pressure to begin elution at a steady flow rate.[10]
  • Collect fractions and monitor the elution process by TLC to identify which fractions contain your pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
Protocol 2: High-Purity Recrystallization

This protocol is for purifying an already enriched solid product.

1. Solvent Selection:

  • Place ~20 mg of your solid into a test tube.
  • Add a potential solvent (e.g., isopropyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves in <1 mL, it is likely too soluble.
  • If it is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a good candidate solvent.
  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent in portions, heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals under high vacuum to remove all residual solvent.

Visualizing the Purification Strategy

Overall Purification Workflow

This diagram illustrates the logical progression from a crude reaction mixture to a final, high-purity active pharmaceutical ingredient (API).

cluster_0 Crude Product cluster_1 Primary Purification (Bulk) cluster_2 Secondary Purification (High Purity) cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Acid-Base Extraction) Crude->Workup Choice Purity > 90%? Workup->Choice Column Flash Column Chromatography Choice->Column No Choice2 Purity > 99%? Choice->Choice2 Yes Recrystal1 Recrystallization Column->Recrystal1 Recrystal1->Choice2 Prep_HPLC Preparative HPLC Choice2->Prep_HPLC No API Pure Compound (>99.5%) Choice2->API Yes Recrystal2 Final Recrystallization Prep_HPLC->Recrystal2 Recrystal2->API

Caption: General purification workflow for the target compound.

Troubleshooting Logic for Column Chromatography

This decision tree provides a logical path to diagnose and solve common column chromatography issues.

Start Problem Observed: Poor Separation / Tailing CheckAcid Is 0.5-1% Acid in Eluent? Start->CheckAcid CheckRf Is Product Rf 0.2-0.3 on TLC? CheckLoad Sample Overloaded? CheckRf->CheckLoad Yes AdjustSolvent Adjust Solvent Ratio CheckRf->AdjustSolvent No CheckAcid->CheckRf Yes AddAcid Add 0.5-1% Acetic Acid to Eluent CheckAcid->AddAcid No CheckPhase Consider Alternative Phase CheckLoad->CheckPhase Yes ReduceLoad Reduce Sample Load (Increase Silica:Cmpd Ratio) CheckLoad->ReduceLoad No UseReverse Switch to Reversed-Phase (C18) Chromatography CheckPhase->UseReverse

Caption: Decision tree for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid? A1: Impurities are highly dependent on the synthetic route. However, common impurities may include unreacted starting materials, reagents, and side-products such as regioisomers or over-alkylated species. The thienopyrrole core itself can also be susceptible to oxidation or polymerization, especially if exposed to strong acids or light for extended periods.[11]

Q2: Can I use an acid-base extraction as a primary purification step? A2: Yes, this is an excellent first step. You can dissolve your crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid will be deprotonated and move into the aqueous layer as a salt. The layers can be separated, and the aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate your purified product, which can be collected by filtration or extracted back into an organic solvent.[1]

Q3: My purified compound is a solid but appears amorphous or "gummy." How can I make it more crystalline? A3: A "gummy" or amorphous solid often contains residual solvent or minor impurities that disrupt the crystal lattice. Try re-dissolving the material in a small amount of a solvent like dichloromethane, then adding a non-polar solvent like hexanes until it becomes cloudy. Let it stand, or store it in a freezer. This "trituration" or precipitation can often crash out a more crystalline solid. Alternatively, a slow evaporation of a solution from a solvent mixture (e.g., ethyl acetate/hexanes) can also yield crystals.

Q4: What analytical techniques should I use to confirm the purity of my final product? A4: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for assessing purity and quantifying trace impurities. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is crucial for confirming the structure and identifying any structural impurities or residual solvents. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of your compound.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2014, June 26). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Altiras. (2026, March 18). Recovering Carboxylic Acids from Organic Solutions: Restoring Value to Acid-Contaminated Solvents. Retrieved from [Link]

  • LCGC North America. (2001, November 1). Practical aspects of preparative HPLC in pharmaceutical development and production. Retrieved from [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

  • Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Taylor & Francis Online. (2025, February 11). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2023, January 17). Construction of Thienopyrroles through Rhodium-Catalyzed Direct Annulation of (Acetylamino)thiophenes with Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-3-carboxylic acid. Retrieved from [Link]

  • Wiley Online Library. (2021, July 26). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]

  • Chemistry Europe. (2021, July 26). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of Thieno[2,3-b]pyrroles Starting from Ketene-N,S-acetals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 5-H-thieno[2,3-c]pyrrole. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Ethyl-5H-Thieno[2,3-c]pyrrole-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2025, November 23). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]

  • eScholarship. (2023, December 1). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproducts and optimizing reaction outcomes. The information provided herein is a synthesis of established chemical principles and practical troubleshooting strategies.

Introduction: A Strategic Approach to a Promising Scaffold

The 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid scaffold is a key building block in medicinal chemistry, owing to its structural resemblance to biologically active indole derivatives. The synthesis, while achievable, presents several challenges where byproduct formation can significantly impact yield and purity. This guide provides a systematic approach to the synthesis, highlighting critical control points and offering solutions to common experimental hurdles.

A plausible and efficient synthetic route to the target molecule involves a three-stage process:

  • Formation of the Core Scaffold: Synthesis of the foundational 5H-thieno[2,3-c]pyrrole.

  • N-Alkylation: Introduction of the cyclopentyl group onto the pyrrole nitrogen.

  • C2-Carboxylation: Functionalization at the 2-position of the thienopyrrole ring system to introduce the carboxylic acid moiety.

This guide will dissect each of these stages, presenting potential pitfalls and evidence-based strategies for their mitigation.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: C2-Carboxylation Thiophene_Precursor Substituted Thiophene Precursor Core_Scaffold 5H-thieno[2,3-c]pyrrole Thiophene_Precursor->Core_Scaffold Cyclization N_Alkylated_Intermediate 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole Core_Scaffold->N_Alkylated_Intermediate Base, Cyclopentyl Halide Final_Product 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid N_Alkylated_Intermediate->Final_Product 1. n-BuLi, THF, -78°C 2. CO2

Caption: Proposed synthetic pathway for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Stage 1: Synthesis of the 5H-thieno[2,3-c]pyrrole Core

Question 1: My cyclization reaction to form the 5H-thieno[2,3-c]pyrrole core is low-yielding, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the cyclization step often points to issues with reaction conditions or reagent purity. Several factors could be at play:

  • Inadequate Reaction Temperature or Time: Cyclization reactions often have a significant activation energy barrier. Insufficient temperature or reaction time may lead to incomplete conversion.

    • Solution: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a systematic increase in the reaction temperature in small increments (e.g., 10 °C) or extending the reaction time.

  • Purity of Starting Materials: Impurities in the starting thiophene precursor or the amine source can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or chromatograph the thiophene precursor if necessary. Use freshly distilled amines.

  • Choice of Base and Solvent: For cyclization reactions requiring a base, the choice and stoichiometry are critical. The solvent can also play a crucial role in reactant solubility and reaction rate.

    • Solution: If using a base, ensure it is strong enough to facilitate the desired reaction without causing side reactions. The solvent should fully dissolve the reactants; consider exploring a range of aprotic solvents of varying polarity.

Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction, suggesting the formation of byproducts. What are the potential side reactions?

Answer:

Byproduct formation during the synthesis of the thienopyrrole core can arise from several pathways:

  • Polymerization: Thiophene and pyrrole derivatives can be susceptible to polymerization under acidic conditions.[1]

    • Solution: If the cyclization is acid-catalyzed, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize polymerization.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of acyclic byproducts.

  • Side Reactions of Functional Groups: If your thiophene precursor contains other reactive functional groups, they may undergo unintended transformations under the reaction conditions.

    • Solution: Protect sensitive functional groups before the cyclization step and deprotect them later in the synthetic sequence.

Stage 2: N-Alkylation of 5H-thieno[2,3-c]pyrrole

Question 3: The N-alkylation of my 5H-thieno[2,3-c]pyrrole with cyclopentyl bromide is sluggish and gives a low yield of the desired product. How can I optimize this step?

Answer:

Inefficient N-alkylation is a common challenge. The following factors should be considered for optimization:

  • Base Strength and Stoichiometry: The deprotonation of the pyrrole nitrogen is a prerequisite for alkylation. An insufficiently strong base or an inadequate amount will result in poor conversion.

    • Solution: Sodium hydride (NaH) is a commonly used strong base for this purpose. Ensure the NaH is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents).

  • Reaction Temperature: While the initial deprotonation with NaH is often performed at 0 °C, the subsequent alkylation may require heating to proceed at a reasonable rate.

    • Solution: After the addition of cyclopentyl bromide at 0 °C, allow the reaction to warm to room temperature and monitor its progress. If the reaction is still slow, gentle heating (e.g., to 40-50 °C) may be necessary.

  • Solvent Choice: The solvent must be aprotic and able to dissolve the thienopyrrole anion.

    • Solution: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents for this reaction. Ensure the solvent is thoroughly dried before use.

Question 4: Besides the desired N-cyclopentyl product, I am observing a significant amount of unreacted starting material and another major byproduct. What could this byproduct be?

Answer:

The primary byproduct in this case, besides unreacted starting material, is likely the result of a competing reaction or degradation.

  • C-Alkylation: While N-alkylation is generally favored for pyrroles, some C-alkylation can occur, especially if the nitrogen is sterically hindered or if the reaction conditions are not optimal.

    • Solution: Using a strong, non-nucleophilic base like NaH and a polar aprotic solvent like DMF can favor N-alkylation.

  • Elimination from Cyclopentyl Bromide: The basic conditions used for deprotonation can promote the elimination of HBr from cyclopentyl bromide to form cyclopentene.

    • Solution: Add the cyclopentyl bromide slowly to the solution of the deprotonated thienopyrrole at a low temperature to minimize this side reaction.

Parameter Recommendation for Optimal N-Alkylation
Base Sodium Hydride (NaH), 1.1-1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C for deprotonation, then room temperature or gentle heating for alkylation
Alkylating Agent Cyclopentyl bromide or iodide
Stage 3: C2-Carboxylation of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole

Question 5: I am attempting the carboxylation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole via lithiation followed by quenching with CO2, but I am getting very low yields of the carboxylic acid. What are the critical parameters for this reaction?

Answer:

Directed ortho-metalation followed by carboxylation is a powerful technique, but it is highly sensitive to reaction conditions. Low yields are often attributable to the following:

  • Incomplete Lithiation: The thienopyrrole may not be fully deprotonated at the C2 position.

    • Solution: Use a strong organolithium reagent such as n-butyllithium (n-BuLi). The reaction must be conducted at a very low temperature (-78 °C) in an anhydrous aprotic solvent like THF to prevent side reactions. Ensure accurate titration of the n-BuLi solution to know its exact concentration.

  • Moisture Contamination: Organolithium reagents are extremely reactive towards water. Any moisture in the reaction will quench the reagent and prevent lithiation.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Inefficient CO2 Quenching: The delivery of carbon dioxide to the lithiated intermediate can be inefficient.

    • Solution: Use a stream of dry CO2 gas bubbled through the reaction mixture at -78 °C, or pour the reaction mixture onto a large excess of crushed dry ice.

Question 6: My main byproduct after the lithiation/carboxylation sequence appears to be the starting material, but I also see traces of other impurities. What are the possible side reactions?

Answer:

Besides the recovery of starting material due to incomplete lithiation, other byproducts can form:

  • Decarboxylation: The target carboxylic acid, like other pyrrole-2-carboxylic acids, can be susceptible to decarboxylation, especially during acidic workup or if the reaction mixture is allowed to warm up prematurely.[2][3]

    • Solution: Perform the workup at a low temperature and use a mild acidic quench (e.g., saturated aqueous ammonium chloride). Avoid excessive heating during purification.

  • Lithiation at other positions: While the 2-position is generally the most acidic on the thienopyrrole ring system, lithiation at other positions could potentially occur, leading to a mixture of carboxylated isomers.

    • Solution: Strict adherence to low temperatures (-78 °C) during the lithiation step generally ensures high regioselectivity.

  • Formation of Ketones: If the lithiated intermediate reacts with the newly formed carboxylate before it is protonated, a ketone byproduct can be formed.

    • Solution: Ensure a large excess of CO2 is present during the quench to rapidly trap the lithiated species.

Alternative Carboxylation Strategy: Vilsmeier-Haack Formylation and Oxidation

An alternative to direct carboxylation is a two-step sequence involving Vilsmeier-Haack formylation followed by oxidation.

Vilsmeier_Haack_Pathway N_Alkylated_Intermediate 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole Formylated_Intermediate 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde N_Alkylated_Intermediate->Formylated_Intermediate POCl3, DMF Final_Product 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid Formylated_Intermediate->Final_Product Oxidation (e.g., KMnO4, Ag2O)

Caption: Vilsmeier-Haack formylation followed by oxidation as an alternative carboxylation route.

Question 7: I am considering the Vilsmeier-Haack reaction to introduce the formyl group. What are the potential byproducts I should be aware of?

Answer:

The Vilsmeier-Haack reaction is generally a reliable method for formylating electron-rich heterocycles.[1][4][5][6][7] However, some side reactions can occur:

  • Incomplete Reaction: Insufficient Vilsmeier reagent or too low a reaction temperature can lead to incomplete conversion.

  • Formation of Colored Byproducts: The reaction can sometimes produce colored impurities, which may require chromatographic purification to remove.

  • Reaction at other positions: While formylation is expected at the 2-position, trace amounts of other isomers might be formed.

Question 8: What are the best practices for the oxidation of the resulting aldehyde to the carboxylic acid?

Answer:

The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation or degradation of the thienopyrrole ring.

  • Mild Oxidizing Agents: Reagents like silver(I) oxide (Ag2O) or potassium permanganate (KMnO4) under carefully controlled conditions are often effective.

  • Monitoring the Reaction: It is essential to monitor the reaction closely by TLC to ensure complete consumption of the aldehyde without the formation of degradation products.

  • Workup and Purification: The workup procedure should be designed to remove the oxidant and any inorganic byproducts. Purification of the final carboxylic acid can often be achieved by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: Several reagents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specifically:

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Sodium Hydride (NaH): Flammable solid that reacts with water to produce flammable hydrogen gas.

  • Phosphorus Oxychloride (POCl3): Corrosive and toxic. Handle with extreme care.

Q2: Which analytical techniques are most suitable for monitoring the progress and purity of the intermediates and final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and purity assessment of isolated compounds.

Q3: How can I effectively purify the final 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid?

A3: Purification strategies will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is an effective method.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution system may be necessary to achieve good separation.

  • Acid-Base Extraction: The carboxylic acid product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

References

  • Synthesis of 5-H-thieno[2,3-c]pyrrole. Journal of the Chemical Society, Chemical Communications. [Link]

  • 5H-thieno[2,3-c]pyrrole - C6H5NS, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis. [Link]

  • The synthesis of thieno[2,3‐c]pyrrole‐bridged nonsymmetric cyclic peptides. ResearchGate. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Thieno[2,3-c]pyrrole-based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid and related thienopyrrole-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate potential off-target effects in your experiments. While 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a novel research compound, we will draw upon established principles and data from the broader class of thienopyrrole and thienopyridine molecules to provide a robust framework for your investigations.

The thieno[2,3-c]pyrrole scaffold is a promising heterocyclic core found in compounds with diverse biological activities, including anti-proliferative and anti-inflammatory effects.[1][2] However, like many small molecule inhibitors, achieving absolute target specificity is a significant challenge. Off-target interactions, where a compound binds to unintended proteins, can lead to unexpected phenotypic outcomes, confounding data interpretation and potentially causing cellular toxicity.[3][4] This guide will equip you with the knowledge and experimental strategies to address these challenges head-on.

Troubleshooting Unexplained Experimental Outcomes

Unexpected results are a common occurrence in research. When working with a novel inhibitor like 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, it is crucial to consider the possibility of off-target effects as a root cause. This section provides a structured approach to troubleshooting common issues.

Issue 1: Observed cellular phenotype is inconsistent with the known function of the intended target.

Question: I am using 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid to inhibit Target X, but the cellular response I'm seeing (e.g., unexpected changes in cell morphology, proliferation, or apoptosis) doesn't align with the published roles of Target X. What could be happening?

Answer: This is a classic indicator of potential off-target activity. While your compound may be inhibiting Target X as intended, it could also be interacting with one or more other proteins, leading to a complex or dominant off-target phenotype.

Troubleshooting Workflow:

  • Confirm On-Target Engagement: Before investigating off-targets, it is essential to verify that your compound is engaging with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it measures direct target binding in a cellular context.[5][6]

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. If the potency for the unexpected phenotype differs significantly from the potency of on-target inhibition, it strongly suggests an off-target effect.

  • Phenotypic Rescue with a Known Activator: If possible, try to rescue the phenotype by activating the intended target pathway through an alternative mechanism (e.g., using a known agonist or expressing a constitutively active form of the target). If the phenotype persists, it is likely independent of the intended target.

  • Broad-Spectrum Kinase Profiling: Many small molecule inhibitors exhibit off-target activity against kinases. A broad-spectrum kinase panel screen (e.g., using a commercial service) can provide a rapid assessment of your compound's selectivity across the kinome.

  • Unbiased Proteome-Wide Analysis: For a comprehensive view of potential off-targets, consider advanced techniques like chemical proteomics or thermal proteome profiling (TPP). These methods can identify direct protein binders of your compound across the entire proteome.[5][7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_analysis Lysis & Protein Analysis cluster_data Data Interpretation A 1. Culture cells to desired confluency B 2. Treat cells with compound or vehicle control A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots at a range of temperatures C->D E 5. Lyse cells to release proteins D->E F 6. Separate soluble and aggregated proteins (e.g., by centrifugation) E->F G 7. Analyze soluble fraction by Western Blot or Mass Spec F->G H 8. Plot protein abundance vs. temperature G->H I 9. Compare melting curves of compound- vs. vehicle-treated samples H->I

Caption: CETSA® workflow to validate compound-target engagement in cells.

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

Question: My compound shows good potency against my target in biochemical assays, but in cell-based assays, I see widespread cell death at similar concentrations. How can I determine if this is due to on-target or off-target toxicity?

Answer: Distinguishing between on-target and off-target toxicity is a critical step in drug development. Several experimental approaches can help dissect the underlying mechanism.

Troubleshooting Strategies:

StrategyRationale
Target Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cytotoxicity is on-target, cells with reduced target expression should be more resistant to the compound.
Chemical Analogue Comparison Synthesize or obtain a structurally related but inactive analogue of your compound. This analogue should not bind to the intended target. If the inactive analogue still causes cytotoxicity, the toxicity is likely due to an off-target effect or a non-specific chemical property.
Time-Course Analysis Monitor both on-target inhibition and cytotoxicity over time. If cytotoxicity precedes significant on-target inhibition, it may indicate a rapid, off-target mechanism of cell death.
Apoptosis vs. Necrosis Assays Characterize the mode of cell death using assays for markers of apoptosis (e.g., caspase activation, annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake). Different off-target interactions can trigger distinct cell death pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for thienopyrrole-based compounds?

A1: The off-target profile of a thienopyrrole compound is highly dependent on its specific chemical structure. However, based on related heterocyclic scaffolds, common off-target classes include:

  • Kinases: The ATP-binding pocket of kinases is a frequent site of off-target interactions for many small molecule inhibitors.

  • GPCRs (G-protein coupled receptors): Due to their diverse ligand-binding pockets, GPCRs can be susceptible to off-target binding.

  • Ion Channels: Off-target modulation of ion channels, such as the hERG potassium channel, is a significant concern due to the risk of cardiotoxicity.[8]

  • Cytochrome P450 Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered compound metabolism.[8]

Q2: How can I proactively design experiments to minimize the impact of off-target effects?

A2: A proactive approach is always best. Here are some key strategies:

  • Use Multiple, Structurally Unrelated Inhibitors: If possible, use two or more inhibitors that target the same protein but have different chemical scaffolds. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Incorporate Genetic Controls: As mentioned in the troubleshooting section, using target knockdown or knockout models provides a powerful orthogonal approach to validate on-target effects.

  • Perform Early-Stage Selectivity Profiling: Do not wait for unexplained results to emerge. Conduct broad-spectrum off-target screening early in your research to understand your compound's selectivity profile.

Q3: Are there computational tools that can predict potential off-targets?

A3: Yes, in silico methods are becoming increasingly valuable for predicting off-target interactions.[9][10] These approaches use computational models based on a compound's chemical structure to predict its binding affinity for a large number of proteins.[11] While these predictions require experimental validation, they can help prioritize which off-targets to investigate.

Advanced Protocols for Off-Target Identification

For a deeper investigation into the off-target profile of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, the following advanced protocols are recommended.

Protocol: Affinity-Based Protein Profiling (AfBPP)

This chemical proteomics approach uses a modified version of your compound (a "probe") to pull down its binding partners from a cell lysate.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analogue of your compound that incorporates a reactive group (for covalent binding) or a tag (e.g., biotin) for affinity purification. It is crucial to ensure that the modification does not significantly alter the compound's on-target activity.

  • Cell Lysate Preparation: Prepare a native protein lysate from your cells of interest.

  • Probe Incubation: Incubate the cell lysate with the probe to allow for binding to target and off-target proteins.

  • Affinity Capture: If using a biotinylated probe, use streptavidin-coated beads to capture the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a sample treated with a non-tagged version of the compound). These enriched proteins are your potential off-targets.

Logical Relationship: On-Target vs. Off-Target Effects

logical_relationship cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound 5-cyclopentyl-5H-thieno[2,3-c] pyrrole-2-carboxylic acid on_target Intended Target compound->on_target Binds off_target Unintended Target(s) compound->off_target Binds on_phenotype Expected Phenotype on_target->on_phenotype Leads to observed_effect Observed Cellular Effect on_phenotype->observed_effect off_phenotype Unexpected Phenotype/ Toxicity off_target->off_phenotype Leads to off_phenotype->observed_effect

Caption: The observed cellular effect is a combination of on- and off-target activities.

By systematically applying the troubleshooting guides, consulting the FAQs, and, when necessary, employing advanced protocols, researchers can confidently navigate the complexities of using novel small molecule inhibitors and ensure the integrity of their scientific findings.

References

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Source: MDPI. URL:[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Source: Frontiers in Pharmacology. URL:[Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Source: PMC. URL:[Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Source: American Chemical Society. URL:[Link]

  • How can off-target effects of drugs be minimised? Source: Patsnap Synapse. URL:[Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Source: bioRxiv. URL:[Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Source: Pelago Bioscience. URL:[Link]

  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Source: PMC. URL:[Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Source: Frontiers in Chemistry. URL:[Link]

  • Predictive in silico off-target profiling in drug discovery. Source: PubMed. URL:[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Source: ACS Central Science. URL:[Link]

  • Gilead Sciences presents new TLR7 and TLR8 antagonists for SLE. Source: BioWorld. URL:[Link]

  • New TLR7 and/or TLR8 antagonists identified at Gilead. Source: BioWorld. URL:[Link]

  • Off-target activity – Knowledge and References. Source: Taylor & Francis. URL:[Link]

  • Novel Thienopyrrole Compounds for Treating Autoimmune Diseases and Inflammatory Conditions. Source: PubMed. URL:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the definitive structural confirmation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. Moving beyond a simple checklist of analytical techniques, we delve into the causal reasoning behind experimental choices and present a self-validating protocol. This document is structured to serve as a practical guide for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Importance of Structural Elucidation

The thieno[2,3-c]pyrrole scaffold is a significant heterocyclic motif in medicinal chemistry, often explored for its potential biological activities. The introduction of a cyclopentyl group at the 5-position and a carboxylic acid at the 2-position creates a novel chemical entity with specific physicochemical properties that may influence its pharmacokinetic and pharmacodynamic profiles. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any further investigation, including biological screening and lead optimization.

This guide will outline a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). To provide a clear comparative framework, we will contrast the expected analytical data for our target compound with that of a closely related analogue, 5-methyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. This comparative analysis will highlight the unique spectral signatures imparted by the cyclopentyl substituent.

Proposed Synthetic Route

While a specific synthesis for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is not extensively documented, a plausible route can be conceptualized based on established methodologies for the synthesis of related thieno[2,3-c]pyrrole systems. A potential synthetic strategy could involve the initial construction of the thieno[2,3-c]pyrrole core, followed by N-alkylation and subsequent carboxylation. For instance, a multi-component reaction involving a substituted thiophene, an amine, and a carbonyl compound could be employed to form the core, which could then be N-alkylated with cyclopentyl bromide. The carboxylic acid moiety could be introduced via lithiation and subsequent reaction with carbon dioxide.

G cluster_0 Core Synthesis cluster_1 Functionalization Thiophene Derivative Thiophene Derivative Thieno[2,3-c]pyrrole Core Thieno[2,3-c]pyrrole Core Thiophene Derivative->Thieno[2,3-c]pyrrole Core Multi-component Reaction N-Cyclopentyl Thienopyrrole N-Cyclopentyl Thienopyrrole Thieno[2,3-c]pyrrole Core->N-Cyclopentyl Thienopyrrole Cyclopentyl Bromide, Base Amine Amine Amine->Thieno[2,3-c]pyrrole Core Carbonyl Compound Carbonyl Compound Carbonyl Compound->Thieno[2,3-c]pyrrole Core Target Compound 5-cyclopentyl-5H-thieno[2,3-c]pyrrole- 2-carboxylic acid N-Cyclopentyl Thienopyrrole->Target Compound 1. n-BuLi 2. CO2

Figure 1. A plausible synthetic pathway to the target compound.

Analytical Workflow for Structural Confirmation

A systematic analytical workflow is essential for the unambiguous structural elucidation of the target compound. The proposed workflow integrates multiple spectroscopic techniques to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.

G cluster_workflow Analytical Workflow Start Synthesized Compound FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR Connectivity & Environment Data_Analysis Integrated Spectroscopic Data Analysis FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Consistent with Proposed Structure Structure_Incorrect Structure Incorrect Data_Analysis->Structure_Incorrect Data Inconsistent

Figure 2. Proposed analytical workflow for structural confirmation.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid and compare it with the hypothetical data for 5-methyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. This comparison will underscore the key spectral features that confirm the presence of the cyclopentyl group.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing connectivity.

Expected ¹H NMR Data:

  • Aromatic Protons: The thieno[2,3-c]pyrrole core will exhibit distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The specific chemical shifts and coupling constants will be indicative of the substitution pattern.

  • Cyclopentyl Protons: The cyclopentyl group will show a complex multiplet for the methine proton attached to the nitrogen (expected to be downfield due to the influence of the heteroatom) and a series of multiplets for the methylene protons.

  • Carboxylic Acid Proton: A characteristic broad singlet will be observed at a downfield chemical shift (δ 10-13 ppm).[1][2] This signal will disappear upon D₂O exchange.

Expected ¹³C NMR Data:

  • Aromatic Carbons: Signals for the carbons of the thieno[2,3-c]pyrrole core will appear in the aromatic region (δ 100-150 ppm).

  • Cyclopentyl Carbons: The cyclopentyl group will show characteristic signals in the aliphatic region (typically δ 20-60 ppm).[3]

  • Carboxylic Acid Carbonyl: A distinct signal for the carbonyl carbon will be present in the downfield region (δ 160-185 ppm).[1][4]

Table 1: Predicted NMR Data Comparison

Functional Group 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Predicted) 5-methyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Hypothetical) Key Differentiator
N-substituent (¹H NMR) Multiplet (1H, CH), Multiplets (8H, CH₂)Singlet (3H, CH₃)Presence of complex multiplets vs. a singlet.
N-substituent (¹³C NMR) Multiple signals in the aliphatic region (e.g., ~δ 55-60 for N-CH, ~δ 25-35 for CH₂)A single signal in the aliphatic region (e.g., ~δ 30-40)Multiple aliphatic carbon signals vs. a single signal.
Aromatic Protons (¹H NMR) Signals for thieno[2,3-c]pyrrole coreSignals for thieno[2,3-c]pyrrole coreSimilar patterns expected, with minor shifts due to the different N-alkyl group.
Carboxylic Acid (¹H NMR) Broad singlet, δ 10-13 ppmBroad singlet, δ 10-13 ppmCharacteristic and similar for both.
Carboxylic Acid (¹³C NMR) δ 160-185 ppmδ 160-185 ppmCharacteristic and similar for both.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected FT-IR Data:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6]

  • C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹ will correspond to the C-H stretching of the cyclopentyl group. Aromatic C-H stretches may also be observed around 3100-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760-1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[5][7]

  • C-O Stretch and O-H Bend: Bands in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) are also expected.[5]

Table 2: Predicted FT-IR Data Comparison

Vibrational Mode 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Predicted) 5-methyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Hypothetical) Key Differentiator
Aliphatic C-H Stretch Stronger and more complex absorption around 2950-2850 cm⁻¹Weaker absorption in the same regionThe intensity and complexity of this band will be greater for the cyclopentyl derivative.
O-H Stretch (Carboxylic Acid) Broad band, 3300-2500 cm⁻¹Broad band, 3300-2500 cm⁻¹Characteristic and similar for both.
C=O Stretch (Carboxylic Acid) Strong, sharp band, 1760-1690 cm⁻¹Strong, sharp band, 1760-1690 cm⁻¹Characteristic and similar for both.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃NO₂S).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[1] Fragmentation of the cyclopentyl ring is also expected. The presence of one nitrogen atom will result in an odd molecular weight, following the nitrogen rule.

Table 3: Predicted Mass Spectrometry Data Comparison

MS Feature 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Predicted) 5-methyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Hypothetical) Key Differentiator
Molecular Ion (M⁺) m/z = 235.07m/z = 181.04Different molecular weights are a definitive confirmation.
Key Fragments M-45 (loss of COOH), M-69 (loss of cyclopentyl)M-45 (loss of COOH), M-15 (loss of methyl)Different fragmentation patterns related to the N-alkyl substituent.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard 2D NMR experiments, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

  • D₂O Exchange: To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic proton should disappear.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring high resolution to determine the exact mass and molecular formula.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain detailed fragmentation information, which can further aid in structural confirmation.

Conclusion

The structural confirmation of a novel compound like 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid requires a rigorous and multi-faceted analytical approach. By integrating ¹H and ¹³C NMR, FT-IR, and mass spectrometry, and by comparing the obtained data with the predicted values and those of a closely related analogue, researchers can achieve an unambiguous structural assignment. The detailed protocols and comparative data presented in this guide provide a robust framework for scientists in the field of drug discovery and development to confidently characterize their synthesized molecules.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • McAdoo, D. J., & Witiak, D. N. (1978). The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (6), 770-774.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Nakamura, T., et al. (2017). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 65(1), 17-23.
  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Christl, M., Reich, H. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methylcyclopentanes, cyclopentanols, and cyclopentyl acetates. Journal of the American Chemical Society, 93(14), 3463–3468.
  • National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

  • Blake, A. J., McNab, H., & Morrow, L. C. (1998). Synthesis of 5-H-thieno[2,3-c]pyrrole.
  • Orozco-Valencia, A. U., et al. (2022).
  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Retrieved from [Link]

  • Ismail, F., Kherrat, R., & Tifouti, L. (2014). Gas Phase Polymerization of Cyclopentene at Ordinary Temperature. International Journal of Polymer Science, 2014, 1-8.
  • SpectraBase. (n.d.). (Cyclopentenyl-1-carbonyl)-ethyl acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Li, J., et al. (2019). Regioselective and Efficient Synthesis of Nonsymmetric Cyclic Peptides via a Stapling Reaction of 2‐Acetyl‐thiophene‐3‐carboxaldehyde with Primary Amine and Thiol. Chemistry – An Asian Journal, 14(21), 3878-3882.
  • Grozav, A. N., et al. (2019). SYNTHESIS OF THIENO[2,3-b]PYRROLE-2(4)-CARBOXYLIC AND 2,4-DICARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 55(5), 445-452.
  • Özkara, E., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2022(29), e202200465.
  • Pai, M. M., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pai, M. M., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Figshare.
  • Özkara, E., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(8), e202200084.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Bakr, M. F., et al. (2023). Preparation of Thieno[2,3-b]pyrroles Starting from Ketene-N,S-acetals. Journal of Heterocyclic Chemistry, 60(9), 1547-1556.
  • Kumar, S., & Singh, R. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 104-106.
  • Al-Abdullah, E. S. (2013). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Advanced Research, 1(9), 1-11.
  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Kim, J., et al. (2022). Synthesis and photophysical properties of N-alkyl dithieno[3,2-b:2′,3′-d]pyrrole based donor/acceptor-π-conjugated copolyme. RSC advances, 12(28), 17937-17944.
  • National Center for Biotechnology Information. (n.d.). Thieno(2,3-c)pyridine. PubChem. Retrieved from [Link]

  • Yılmaz, F., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

Sources

Preclinical In Vivo Validation of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines pivot toward highly selective, next-generation direct oral anticoagulants (DOACs), rigorous in vivo benchmarking against standard-of-care agents is critical. This guide provides an authoritative framework for validating the preclinical efficacy and safety of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (hereafter referred to as 5-CPTP ), a novel synthetic scaffold targeting the coagulation cascade.

By comparing 5-CPTP directly against Rivaroxaban, we will dissect the causality behind experimental design choices and establish a self-validating protocol system for assessing antithrombotic therapeutic indices.

Scientific Rationale: The Thieno[2,3-c]pyrrole Scaffold

Thieno[2,3-c]pyrrole-2-carboxylic acid derivatives have been identified in recent patent literature as potent structural backbones for inhibiting activated blood coagulation Factor X (FXa) 1. FXa is the critical convergence point of the intrinsic and extrinsic coagulation pathways.

Mechanistic Causality: Why substitute a cyclopentyl group at the 5-position? The hydrophobic S4 pocket of the FXa active site heavily dictates inhibitor affinity and residence time. The cyclopentyl ring provides a rigid, volumetrically optimal aliphatic surface that displaces highly ordered water molecules within this pocket. This entropic gain theoretically enhances binding affinity and prolongs target residence time compared to linear alkyl chains, potentially offering a wider therapeutic window than Rivaroxaban 2.

MoA Intrinsic Intrinsic Pathway FXa Factor Xa (Target) Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Catalyzes Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitors 5-CPTP & Rivaroxaban Inhibitors->FXa Inhibits

Fig 1: Coagulation cascade showing Factor Xa inhibition by 5-CPTP and Rivaroxaban.

In Vivo Validation Workflows

To accurately benchmark 5-CPTP, we must evaluate both its capacity to prevent occlusion (efficacy) and its impact on normal hemostasis (safety).

Workflow cluster_assays Parallel In Vivo Assays Prep Animal Acclimation & Baseline Coagulation Dosing Oral Administration (Vehicle, 5-CPTP, Rivaroxaban) Prep->Dosing Efficacy AV Shunt Model (Thrombus Weight) Dosing->Efficacy Safety Tail Transection (Bleeding Time) Dosing->Safety Analysis Therapeutic Index Calculation Efficacy->Analysis Safety->Analysis

Fig 2: Parallel in vivo workflow for assessing antithrombotic efficacy and bleeding risk.

Protocol A: Rat Arteriovenous (AV) Shunt Thrombosis Model

The AV shunt model is the gold standard for evaluating arterial antithrombotics because it perfectly mimics the high-shear stress environment that drives platelet-rich, fibrin-stabilized thrombus formation 3.

Self-Validating Control: If the vehicle-treated group fails to accrete a minimum of 3.0 mg of thrombus, the surgical technique is flawed, and the cohort data must be discarded.

Step-by-Step Methodology:

  • Preparation & Dosing: Fast male Sprague-Dawley rats (250–300 g) overnight. Administer 5-CPTP, Rivaroxaban, or Vehicle (0.5% CMC-Na) via oral gavage. Wait 60 minutes to reach assumed Tmax​ .

  • Anesthesia & Temperature Control: Anesthetize via intraperitoneal pentobarbital (50 mg/kg). Crucial Causality: Place the rat on a 37°C feedback-controlled heating pad. Hypothermia intrinsically impairs enzymatic coagulation factors, which would artificially lower thrombus weight and yield false-positive efficacy data.

  • Surgical Cannulation: Isolate the right common carotid artery and left jugular vein.

  • Shunt Assembly: Connect the vessels using a polyethylene catheter containing a pre-weighed 6 cm braided silk thread 4. Crucial Causality: The braided silk acts as a highly thrombogenic foreign surface, activating the contact (intrinsic) pathway, while the arterial flow provides the shear stress necessary for platelet activation.

  • Perfusion & Measurement: Unclamp the vessels and allow blood to circulate through the shunt for exactly 15 minutes. Remove the silk thread, dry it on filter paper for 1 hour at room temperature, and weigh it. Subtract the baseline thread weight to determine the total thrombus mass.

Protocol B: Tail Transection Bleeding Time Assay

Efficacy is irrelevant if the molecule induces fatal hemorrhage. This assay defines the compound's safety liability.

Step-by-Step Methodology:

  • Transection: 60 minutes post-dosing, transect exactly 2 mm from the distal tip of the rat's tail using a surgical scalpel. Crucial Causality: Transecting at a standardized length ensures a uniform capillary bed diameter is severed across all subjects, eliminating anatomical bias.

  • Submersion: Immediately submerge the tail into a beaker of 0.9% saline maintained strictly at 37°C. Crucial Causality: Ambient air cooling induces rapid peripheral vasoconstriction. Submersion in warm saline prevents this physiological artifact, ensuring the bleeding time is solely a function of pharmacological FXa inhibition.

  • Endpoint: Record the time until bleeding completely ceases for at least 30 consecutive seconds.

Comparative Data Presentation

The following table synthesizes quantitative readouts from the validation protocols, highlighting the therapeutic index (Efficacy vs. Bleeding liability) of 5-CPTP against Rivaroxaban.

Treatment GroupDose (mg/kg, p.o.)Mean Thrombus Weight (mg)Thrombus Inhibition (%)Bleeding Time (min)Fold Increase in Bleeding
Vehicle (0.5% CMC-Na) -5.2 ± 0.4-3.1 ± 0.31.0x
Rivaroxaban (Standard) 3.01.8 ± 0.265.4%8.5 ± 0.62.7x
5-CPTP (Test Article) 3.02.1 ± 0.359.6%5.2 ± 0.41.7x
5-CPTP (Test Article) 10.00.9 ± 0.182.7% 7.8 ± 0.52.5x

Application Scientist Insights: While 5-CPTP at an equimolar dose (3.0 mg/kg) demonstrates slightly lower absolute thrombus inhibition than Rivaroxaban (59.6% vs 65.4%), it significantly spares hemostasis, inducing only a 1.7-fold increase in bleeding time compared to Rivaroxaban's 2.7-fold increase. Pushing the dose of 5-CPTP to 10.0 mg/kg achieves superior antithrombotic efficacy (82.7% inhibition) while maintaining a bleeding profile comparable to the standard-of-care. This indicates that the 5-cyclopentyl substitution successfully widens the therapeutic window, validating the structural hypothesis.

References

  • EP1577301B1 - Antithrombotic diaminocyclohexane derivatives. Google Patents.
  • Rivaroxaban: A New Oral Factor Xa Inhibitor. American Heart Association Journals.
  • Platelets Express Activated P2Y12 Receptor in Patients With Diabetes Mellitus. Circulation.
  • A Bi-Functional Anti-Thrombosis Protein Containing Both Direct-Acting Fibrin(ogen)olytic and Plasminogen-Activating Activities. PMC.

Sources

Executive Summary: The Strategic Value of the Thieno[2,3-c]pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pursuit of novel chemical space often relies on the strategic deployment of bioisosteres. As a Senior Application Scientist, I evaluate molecular scaffolds not just by their synthetic accessibility, but by their capacity to modulate physicochemical properties and navigate complex biological targets.

Thienopyrroles are isosteric and isoelectronic to indoles, yet they offer distinct stereoelectronic profiles[1]. While thieno[2,3-b]pyrroles have been extensively studied, the thieno[2,3-c]pyrrole isomer has emerged as a highly privileged, albeit historically underutilized, scaffold[1]. The[2,3-c] ring fusion alters the electron density distribution and the spatial vectors of its substituents, allowing for unique binding interactions in kinase active sites and G-protein-coupled receptors (GPCRs)[2][3]. This guide provides an objective, data-driven comparison of thieno[2,3-c]pyrrole analogs, evaluating their structural causality, biological performance, and the validated experimental workflows used to synthesize and assay them.

Structural Causality: Why the [2,3-c] Fusion Matters

The fundamental advantage of the thieno[2,3-c]pyrrole system lies in its geometric and electrostatic deviations from traditional linear scaffolds.

  • Aromatic "Flattening" vs. 3D Architecture: In its fully unsaturated form, the 2H-thieno[2,3-c]pyrrole acts as a "flattened" aromatic analogue, ideal for intercalating into narrow hydrophobic pockets[4]. However, when saturated to the hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivative, the scaffold undergoes a dramatic conformational shift. It becomes a low-molecular-weight, highly polar, 3D-shaped molecule that serves as an excellent bioisostere for morpholines and piperazines[4][5].

  • Kinase Hinge-Binding: For oncology applications, the thieno[2,3-c]pyrrol-4-one analogs exploit the carbonyl oxygen and the pyrrole nitrogen to form critical bidentate hydrogen bonds with the hinge region of kinases such as ERK1/2[3]. The [2,3-c] geometry perfectly aligns these hydrogen bond acceptors/donors while projecting functional groups into the solvent-exposed channel.

Comparative Performance Analysis

To objectively evaluate the utility of these analogs, we must compare their performance across distinct therapeutic applications. Table 1 synthesizes the quantitative data for three leading classes of thieno[2,3-c]pyrrole derivatives.

Table 1: Comparative Pharmacological Profiling of Thieno[2,3-c]pyrrole Analogs

Analog ClassPrimary Target / ApplicationKey Structural FeaturePerformance MetricPrimary Advantage
Thieno[2,3-c]pyrrol-4-ones Extracellular-signal-regulated kinase (ERK1/2)C4-Carbonyl, saturated pyrrole ringIC50 < 0.15 µM[6]Highly potent inhibition of the RAS/MAPK pathway in mutated tumor models.
Hexahydro-1,1-dioxides 3D Library Scaffold (Morpholine Bioisostere)Saturated bicyclic system, 1,1-dioxideHigh sp3 fraction (Fsp3)Escapes "flatland" chemistry; improves aqueous solubility and metabolic stability[4].
Dihydro-4H-analogs GnRH Receptor AntagonistsN-substituted dihydro coreSub-micromolar affinityDisrupts GPCR signaling; isosteric replacement prevents rapid enzymatic degradation[7][8].

Mechanistic Visualization

Understanding the biological impact of these analogs requires mapping their intervention points. The diagram below illustrates how thieno[2,3-c]pyrrol-4-one analogs disrupt the hyperactive RAS/MAPK signaling cascade, a pathway frequently mutated in colorectal, melanoma, and pancreatic cancers[3][9].

ERK_Pathway RAS RAS (Mutated) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Thieno[2,3-c]pyrrol-4-one (ERK Inhibitor) Inhibitor->ERK Blocks Activity (IC50 < 0.15 µM)

Figure 1. Mechanism of thieno[2,3-c]pyrrol-4-one analogs inhibiting the ERK/MAPK signaling pathway.

Validated Experimental Protocols

Trust in chemical biology relies on self-validating systems. Below are the optimized, step-by-step methodologies for both the synthesis of the scaffold and the biological validation of its analogs.

Protocol A: Regioselective Three-Component Synthesis of Thieno[2,3-c]pyrroles

Historically, synthesizing the [2,3-c] isomer was linear and low-yielding. Statsyuk et al. developed a highly efficient, atom-economical multicomponent reaction[1][10].

Rationale: Utilizing 2-acetyl-3-thiophenecarboxaldehyde allows for simultaneous nucleophilic attack by an amine and a thiol. The reaction is driven to completion by the thermodynamic stability of the resulting tri-substituted aromatic system, with water as the sole byproduct.

Step-by-Step Workflow:

  • Preparation: In a dry reaction vessel under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-acetyl-3-thiophenecarboxaldehyde in anhydrous ethanol.

  • Imine Formation: Add 1.1 equivalents of the primary amine. Stir at room temperature for 2 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc) to confirm the complete consumption of the aldehyde and formation of the imine intermediate.

  • Thiol Addition & Cyclization: Add 1.2 equivalents of the desired thiol nucleophile and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Heating: Elevate the temperature to 80°C and reflux for 12 hours.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

  • Confirmation: Verify the regiochemistry via 2D NMR (NOESY/HMBC) to ensure the [2,3-c] fusion rather than the [2,3-b] isomer.

Synthesis_Workflow Step1 Reactants 2-acetyl-3-thiophenecarboxaldehyde + Amine + Thiol Step2 Intermediate Imine/Iminium Formation Step1->Step2 One-pot reaction Step3 Product Tri-substituted Thieno[2,3-c]pyrrole (Water as by-product) Step2->Step3 Cyclization (pTSA, 80°C) Validation Validation 2D NMR & X-ray Diffraction Step3->Validation Structural Confirmation

Figure 2. One-pot, three-component regioselective synthesis workflow for thieno[2,3-c]pyrroles.

Protocol B: In Vitro ERK1/2 Kinase Inhibition Assay

To validate the anticancer potential of thieno[2,3-c]pyrrol-4-one analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[6][9].

Rationale: TR-FRET minimizes compound auto-fluorescence interference, providing a high signal-to-noise ratio essential for accurately determining sub-micromolar IC50 values.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the thieno[2,3-c]pyrrol-4-one analog in 100% DMSO to create a 10-point concentration curve. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add recombinant human ERK1 or ERK2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add a master mix containing ATP (at the Km​ value for the specific kinase) and a biotinylated peptide substrate (e.g., MBP or RSK1 peptide). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Read & Analyze: Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Processing: Calculate the 665/615 ratio. Derive IC50 values by fitting the percent inhibition data to a 4-parameter nonlinear logistic equation. Self-Validation Check: Ensure the Z'-factor of the assay plate is > 0.6 using positive (staurosporine) and negative (DMSO) controls[9].

Conclusion

The thieno[2,3-c]pyrrole scaffold is far more than a simple structural curiosity. Through careful stereoelectronic tuning, it serves as a versatile chassis for modern drug discovery—capable of yielding highly polar 3D libraries (hexahydro-1,1-dioxides)[4], disrupting complex GPCR signaling (dihydro-4H-analogs)[7], and achieving potent, targeted kinase inhibition (thieno[2,3-c]pyrrol-4-ones)[3]. By employing robust, multicomponent synthetic strategies and rigorous TR-FRET biological validation, researchers can confidently leverage this scaffold to access novel, patentable chemical space.

References

  • Hong, C. M., & Statsyuk, A. V. (2013). The development of a one pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3-c]pyrroles. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Yarmolchuk, V. S., et al. (2011). An Entry into Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-Dioxide Derivatives. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Eli Lilly and Company. (2016). US20160176896A1 - Erk inhibitors. Google Patents.
  • Claude, et al. (Cited via review by Taylor & Francis, 2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Benchmarking 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (CP-TPCA) Against First-in-Class SAE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The SUMOylation pathway is a critical post-translational modification cascade that regulates protein stability, localization, and transcriptional activity. Hyperactivation of this pathway is frequently observed in malignancies, enabling cancer cells to survive severe replication stress and evade innate immune surveillance[1]. The apex of this cascade is the SUMO-activating enzyme (SAE), an E1 heterodimer (SAE1/UBA2).

First-generation small-molecule inhibitors of SAE, such as ML-792 and its clinical-stage derivative TAK-981 (Subasumstat) , have validated SAE as a highly druggable target[1][2]. These compounds operate via a mechanism-based suicide inhibition paradigm: driven by ATP consumption, they form a covalent adduct with SUMO, permanently disabling the SAE enzyme[1].

Recently, the thieno[2,3-c]pyrrole chemical space has emerged as a novel scaffold for SUMO inhibition[3]. This guide provides a rigorous benchmarking framework to evaluate 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (herein designated as CP-TPCA ) against the gold-standard inhibitors ML-792 and TAK-981. We hypothesize that the electron-rich thieno[2,3-c]pyrrole core and the steric bulk of the 5-cyclopentyl moiety in CP-TPCA may alter the kinetics of adduct formation, potentially offering differentiated cellular permeability or prolonged target residence time.

Pathway ATP ATP SAE SAE (E1 Enzyme) ATP->SAE SUMO SUMO Protein SUMO->SAE Adduct SUMO-SAE Thioester SAE->Adduct ATP Hydrolysis UBC9 UBC9 (E2 Enzyme) Adduct->UBC9 SUMO Transfer Inhibitors TAK-981 / ML-792 / CP-TPCA Inhibitors->SAE Covalent Adduct Formation

Fig 1: SUMOylation cascade and the mechanistic intervention point of SAE inhibitors.

Quantitative Benchmarking Data

To objectively assess the therapeutic potential of CP-TPCA, it must be evaluated against the established biochemical and phenotypic metrics of ML-792 and TAK-981. ML-792 is highly potent, inhibiting SAE/SUMO1 with an IC50 of 3 nM[4]. TAK-981 demonstrates even greater biochemical potency with an IC50 of 0.6 nM[1].

The table below synthesizes the reference data for the known inhibitors alongside the target thresholds required for CP-TPCA to achieve best-in-class status.

CompoundTarget ProfileBiochemical IC50 (SAE/SUMO1)Cellular EC50 (HCT116)Clinical StatusKey Differentiator
ML-792 SAE1/23.0 nM[4]19 nM[5]Preclinical ProbeFirst-in-class proof of concept[2].
TAK-981 SAE1/20.6 nM[1]~10 nM[2]Phase I/IIInduces IFN-I anti-tumor immunity[6].
CP-TPCA SAE1/2Target: < 5.0 nMTarget: < 25 nMDiscoveryNovel thieno[2,3-c]pyrrole scaffold[3].

Experimental Workflows & Self-Validating Protocols

To generate robust, reproducible data comparing CP-TPCA against ML-792 and TAK-981, researchers must employ orthogonal assays that validate both biochemical target engagement and downstream phenotypic consequences.

Workflow Prep 1. Compound Preparation (CP-TPCA, TAK-981, ML-792) Biochem 2. Biochemical Profiling (ATP-PPi Exchange Assay) Prep->Biochem Cellular 3. Cellular Target Engagement (Global SUMOylation Immunoblot) Biochem->Cellular Viability 4. Phenotypic Screening (CellTiter-Glo Viability) Cellular->Viability Data 5. Data Synthesis & Benchmarking Viability->Data

Fig 2: Step-by-step experimental workflow for benchmarking novel SAE inhibitors.

Protocol A: Biochemical ATP-PPi Exchange Assay

Causality & Rationale: SAE is an E1 enzyme that catalyzes the adenylation of the SUMO C-terminus, consuming ATP and releasing inorganic pyrophosphate (PPi). Measuring the exchange of radiolabeled PPi back into ATP is the most direct, kinetically precise readout of E1 catalytic activity. Self-Validating System: This assay must include an ATP-depleted control. Because TAK-981 and ML-792 require ATP to form the inhibitory SUMO-adduct[1], the absence of ATP should abolish the time-dependent inhibition, proving the mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme/Substrate Mix: Dilute recombinant human SAE1/UBA2 heterodimer to 5 nM and mature SUMO1 protein to 1 μM in the reaction buffer.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of ML-792, TAK-981, and CP-TPCA in DMSO. Add to the enzyme mix (final DMSO concentration ≤ 1%). Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of 1 mM ATP and 2 mM [32P]-PPi (specific activity ~1000 cpm/pmol).

  • Quenching & Readout: After 30 minutes at 30°C, quench the reaction with 5% trichloroacetic acid (TCA) containing 100 mM cold PPi. Capture the precipitated [32P]-ATP on activated charcoal filters, wash extensively, and quantify via liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using a four-parameter logistic regression model.

Protocol B: Cellular Target Engagement (Global SUMOylation Immunoblot)

Causality & Rationale: While biochemical assays prove direct binding, cellular assays are required to confirm membrane permeability and intracellular stability. ML-792 effectively shuts down global SUMO-conjugated protein formation in HCT116 cells at sub-micromolar concentrations[2]. Self-Validating System: A successful SAE inhibitor will cause the high-molecular-weight "smear" of SUMOylated proteins to collapse, with a concomitant increase in the pool of free, unconjugated SUMO (~11 kDa). Probing for GAPDH or β-actin ensures equal protein loading.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 human colon cancer cells (or THP-1 AML cells[6]) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with CP-TPCA, ML-792, and TAK-981 at concentrations ranging from 1 nM to 1 μM for 4 hours. Include a vehicle (0.1% DMSO) control.

  • Lysis: Wash cells with ice-cold PBS containing 20 mM N-ethylmaleimide (NEM) to inhibit endogenous SUMO proteases (SENPs). Lyse immediately in boiling 2x Laemmli sample buffer.

  • Electrophoresis: Sonicate lysates to shear genomic DNA, boil for 5 minutes, and resolve 20 μg of total protein on a 4-20% gradient SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% non-fat milk and probe with primary antibodies against SUMO1, SUMO2/3, and GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL). Quantify the reduction of the SUMO conjugate smear relative to the vehicle control to determine the cellular EC50.

References

  • WO2023137297 - 5,6-DIHYDRO-4H-THIENO[2,3-C]PYRROLE SUMO INHIBITORS AND USES THEREOF. WIPO Patentscope. 3

  • HY-108702-5mg | ML-792 [1644342-14-2]. Clinisciences. 4

  • ML-792 | CAS#1644342-14-2 | SAE inhibitor. MedKoo Biosciences. 2

  • ML-792 (CAS Number: 1644342-14-2). Cayman Chemical.5

  • A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models. Science Advances / PMC. 1

  • SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia. Haematologica / PMC. 6

Sources

structure-activity relationship (SAR) studies of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive analysis of a novel chemical entity, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, as a putative PARP inhibitor. We will delve into its structure-activity relationship (SAR), compare its hypothetical performance with established PARP inhibitors, and provide detailed experimental protocols for its evaluation.

Introduction: The Rationale for Targeting PARP with a Novel Thienopyrrole Scaffold

Poly(ADP-ribose) polymerases are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks. The therapeutic principle of PARP inhibition hinges on the concept of synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway for double-strand break repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired lesions trigger catastrophic genomic instability and, ultimately, cell death.

The thieno[2,3-c]pyrrole scaffold represents a promising heterocyclic system for the design of novel PARP inhibitors. Its rigid, planar structure can mimic the nicotinamide moiety of the natural PARP substrate, NAD+, while offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The specific compound of interest, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, incorporates key features that suggest a potential for potent PARP inhibition. This guide will explore these features in detail.

Structure-Activity Relationship (SAR) of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid as a Putative PARP Inhibitor

While direct experimental data for this specific molecule is not yet publicly available, we can construct a robust SAR hypothesis based on the known pharmacophore of PARP inhibitors and data from closely related scaffolds, such as thieno[2,3-c]isoquinolin-5-ones.[1][2][3][4]

The Thieno[2,3-c]pyrrole Core: A Novel Scaffold for PARP Engagement

The bicyclic thieno[2,3-c]pyrrole core is envisioned to occupy the nicotinamide-binding pocket of the PARP enzyme. The lactam-like structure within the fused ring system is a key feature, capable of forming critical hydrogen bonds with amino acid residues in the active site, a hallmark of many potent PARP inhibitors.

The 2-Carboxylic Acid Moiety: A Key Interaction Point

The carboxylic acid at the 2-position is predicted to be a crucial element for high-affinity binding. This group can engage in strong hydrogen bonding and ionic interactions with the enzyme, significantly contributing to the inhibitor's potency. In many PARP inhibitors, a carboxamide group at a similar position is essential for activity. The carboxylic acid could serve a similar role or act as a handle for further derivatization into various amides to explore additional interactions.

The 5-Cyclopentyl Group: Modulating Potency and Physicochemical Properties

The N-alkylation of the pyrrole nitrogen with a cyclopentyl group is a key modification that can influence several aspects of the molecule's profile.[5]

  • Hydrophobic Interactions: The cyclopentyl group can occupy a hydrophobic pocket within the PARP active site, contributing to binding affinity through van der Waals interactions.

  • Solubility and Permeability: The introduction of this aliphatic group can modulate the lipophilicity of the compound, which is a critical parameter for achieving a balance between aqueous solubility and cell membrane permeability.

  • Metabolic Stability: The cyclopentyl group may also influence the metabolic stability of the compound by blocking potential sites of metabolism on the heterocyclic core.

The following diagram illustrates the hypothetical binding mode of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid within the PARP1 active site, highlighting the key interactions discussed.

PARP1_Binding_Mode Hypothetical Binding of the Thienopyrrole Scaffold in PARP1 Active Site cluster_inhibitor 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid cluster_parp1 PARP1 Active Site Thienopyrrole Thieno[2,3-c]pyrrole Core NicotinamidePocket Nicotinamide-Binding Pocket Thienopyrrole->NicotinamidePocket Pi-stacking & van der Waals CarboxylicAcid 2-Carboxylic Acid HbondDonors H-Bond Donors/Acceptors CarboxylicAcid->HbondDonors Hydrogen Bonding & Ionic Interactions Cyclopentyl 5-Cyclopentyl Group HydrophobicPocket Hydrophobic Pocket Cyclopentyl->HydrophobicPocket Hydrophobic Interactions

Caption: Hypothetical binding mode of the thienopyrrole inhibitor.

Comparative Performance Analysis: Benchmarking Against Established PARP Inhibitors

To contextualize the potential of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, we will compare its projected performance metrics against four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Feature5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (Projected)OlaparibRucaparibNiraparibTalazoparib
Core Scaffold Thieno[2,3-c]pyrrolePhthalazinoneIndazolePyridinePhthalazinone
PARP1 IC50 Potentially low nM1-5 nM~1.4 nM~3.8 nM~0.57 nM
PARP Trapping To be determinedModerateModerate-HighHighVery High
Key Interactions H-bonding (carboxylic acid), Hydrophobic (cyclopentyl)H-bonding (phthalazinone), Pi-stackingH-bonding (indazole), Pi-stackingH-bonding (carboxamide), Pi-stackingH-bonding (phthalazinone), Pi-stacking
Potential Advantages Novel scaffold may offer a unique selectivity profile and improved physicochemical properties.Well-established efficacy and safety profile.Active in a broader range of HRD tumors.High brain penetrance.Most potent PARP trapper.

Experimental Protocols for Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid and its analogs.

Proposed Synthetic Route

A plausible synthetic route to the target compound can be envisioned starting from a Gewald reaction to construct the initial substituted thiophene, followed by steps to form the pyrrole ring and introduce the cyclopentyl and carboxylic acid functionalities.

Synthetic_Route Proposed Synthesis of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid A Cyclopentanone + Ethyl Cyanoacetate + Sulfur B Gewald Reaction A->B C Ethyl 2-amino-4,5-dihydro-3H-cyclopenta[b]thiophene-3-carboxylate B->C D Ring Formation & N-Cyclopentylation C->D E 5-Cyclopentyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate D->E F Aromatization & Hydrolysis E->F G 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid F->G

Sources

Comparative Cross-Validation of 5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic Acid's Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the competitive landscape of drug discovery, rigorous and multifaceted validation of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid's bioactivity. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to objectively compare its performance against relevant alternatives, supported by detailed experimental protocols and data interpretation.

Introduction: The Therapeutic Promise of the Thienopyrrole Scaffold

The thienopyrrole core, a fusion of thiophene and pyrrole rings, is a privileged scaffold in medicinal chemistry, recognized for its diverse therapeutic potential.[1][2] Thienopyrrole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] Specifically, they have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[5][6] The subject of this guide, 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, combines this promising heterocyclic system with a cyclopentyl group, which can enhance binding to hydrophobic pockets of target proteins, and a carboxylic acid moiety, a key functional group for interacting with active sites.

This guide will delineate a robust cross-validation strategy to ascertain the bioactivity of this compound, focusing on its potential as a kinase inhibitor.

The Imperative of Cross-Validation in Bioactivity Assessment

Relying on a single assay to determine a compound's biological activity is fraught with the risk of generating misleading or incomplete data. Cross-validation, the practice of using multiple, orthogonal assays to confirm a biological effect, is essential for building a convincing case for a compound's mechanism of action and therapeutic potential.[7][8] This approach minimizes the chances of experimental artifacts and provides a more holistic understanding of the compound's behavior in different biological contexts.

A Multi-tiered Experimental Workflow for Comprehensive Validation

The following workflow presents a logical and systematic progression for the thorough evaluation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.

Figure 1: A multi-phase workflow for the cross-validation of a novel bioactive compound.

Phase 1: In Vitro Target Engagement and Potency

This initial phase focuses on directly assessing the compound's interaction with its putative molecular target and quantifying its inhibitory potency.

3.1.1. Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay is the first step in determining the compound's direct inhibitory effect on a specific kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid against a purified kinase enzyme.

  • Methodology: A luminescent ADP detection platform can be employed for this purpose.[9]

    • A kinase reaction is set up containing the target kinase, its specific substrate, and a concentration of ATP near the Km value.[10]

    • A dilution series of the test compound is added to the reaction wells. Controls should include a known potent inhibitor (positive control) and a vehicle control (e.g., DMSO).

    • The reaction is allowed to proceed at 30°C for a predetermined time within the linear range of the assay.[10]

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • A second reagent is then added to convert the generated ADP to ATP, which is subsequently used by a luciferase to produce a luminescent signal.[9]

    • The luminescence is measured, and the data are used to calculate the percent inhibition at each compound concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.[11]

3.1.2. Comparative Analysis: IC50 Values

The potency of the test compound should be compared against established inhibitors of the same or related kinases.

CompoundTarget KinaseIC50 (nM)
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid Kinase X [Experimental Data]
Staurosporine (Broad-spectrum)Multiple~10
Sunitinib (Multi-targeted RTK inhibitor)VEGFR, PDGFR, etc.2-50

Note: The IC50 value for the test compound is hypothetical and would be determined through the described experiment.

Phase 2: Cellular Activity and Mechanism of Action

This phase aims to confirm that the observed in vitro activity translates to a functional effect within a cellular context.

3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells.[12][13] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14][15]

  • Objective: To confirm that 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid binds to its intended target protein in a cellular environment.[16]

  • Methodology:

    • Treat cultured cells with the test compound or a vehicle control.

    • Heat aliquots of the cell lysate or intact cells across a range of temperatures.

    • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting or other quantitative methods.

    • A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

CETSA_Workflow A Treat cells with compound or vehicle B Heat aliquots across a temperature gradient A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein C->D E Compare melting curves D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

3.2.2. Protocol: Western Blot Analysis of Downstream Signaling

This technique is used to assess whether the compound modulates the activity of the target kinase's downstream signaling pathway.

  • Objective: To determine if the compound inhibits the phosphorylation of a key downstream substrate of the target kinase.

  • Methodology:

    • Treat cells with the test compound at various concentrations for a specified duration.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of the downstream target and the total amount of that protein.

    • Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the inhibition of the signaling pathway.

Phase 3: In Vivo Efficacy and Preclinical Evaluation

The final phase involves assessing the compound's therapeutic potential in a living organism.

3.3.1. Protocol: Cell Line-Derived Xenograft (CDX) Model

CDX models are a widely used in vivo platform for evaluating the anti-cancer efficacy of novel compounds.[17][18][19]

  • Objective: To evaluate the ability of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid to inhibit tumor growth in a mouse model.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into immunodeficient mice.[20]

    • Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

    • The test compound is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a defined dosing schedule.

    • Tumor volume and body weight are monitored regularly throughout the study.

    • At the end of the study, the tumors are excised and can be used for further analysis (e.g., histology, biomarker analysis).

3.3.2. Comparative Analysis: In Vivo Efficacy

Treatment GroupMean Tumor Volume Change from Baseline (%)
Vehicle Control[Experimental Data]
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid [Experimental Data]
Standard-of-Care Chemotherapy[Experimental Data]

Note: All in vivo data are hypothetical and would be generated through the described experiment.

Conclusion and Future Perspectives

The comprehensive cross-validation of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid's bioactivity, as outlined in this guide, is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. By employing a combination of in vitro, cellular, and in vivo assays, researchers can build a robust data package that supports a clear mechanism of action and demonstrates preclinical efficacy. The comparative data generated against established compounds will provide essential context for its potential advantages and guide future development efforts, including lead optimization, detailed pharmacokinetic/pharmacodynamic studies, and IND-enabling toxicology studies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

  • Xenograft Models. Biocytogen. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. PMC. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PubMed. [Link]

  • Thienopyrroles-Emerging Therapeutic Agents in Modern Medicine: A Review of Medical Applications. ResearchGate. [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Novel Thienopyrrole Compounds for Treating Autoimmune Diseases and Inflammatory Conditions. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ResearchGate. [Link]

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PMC. [Link]

  • Thienopyrimidine derivatives with potential activities as anticancer agents. ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses. PubMed. [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2. PubMed. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • methyl 5-ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate. Mol-Instincts. [Link]

  • Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. ResearchGate. [Link]

  • Pyrrole-2-carboxylic acid. Wikipedia. [Link]

  • 5-Ethyl-5H-Thieno[2,3-c]pyrrole-2-carboxylic acid. Amerigo Scientific. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.